Ethadione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-8-5(9)7(2,3)11-6(8)10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSNYAYBSJATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199972 | |
| Record name | Ethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-77-4 | |
| Record name | Ethadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethadione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHADIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-5,5-dimethyloxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0F8O700BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethadione
This technical guide provides a comprehensive overview of the synthesis pathway for Ethadione, a pharmaceutical compound belonging to the oxazolidinedione class of anticonvulsants. The synthesis is presented as a two-step process, commencing with the formation of the core heterocyclic structure, 5,5-dimethyl-2,4-oxazolidinedione, followed by N-alkylation to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
Core Synthesis Pathway
The synthesis of this compound (3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione) is efficiently achieved through a two-step sequence. The first step involves the cyclization of a precursor derived from acetone to form the 5,5-dimethyl-2,4-oxazolidinedione ring. The subsequent step is the introduction of an ethyl group onto the nitrogen atom of this heterocyclic core.
Step 1: Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione (Dimthis compound)
The initial and crucial phase of this compound synthesis is the construction of the 5,5-dimethyl-2,4-oxazolidinedione ring system, also known as dimthis compound. A highly effective method for this transformation involves the reaction of a derivative of α-hydroxyisobutyric acid, which can be sourced from acetone cyanohydrin, with a carbonyl-containing reagent such as urea.
A notable high-yield procedure utilizes methyl α-hydroxyisobutyrate and urea in the presence of a strong base like sodium methylate. This reaction proceeds via a cyclization mechanism to furnish the desired oxazolidinedione ring.
Step 2: N-Ethylation of 5,5-Dimethyl-2,4-oxazolidinedione
The final step in the synthesis of this compound is the selective alkylation of the nitrogen atom of the 5,5-dimethyl-2,4-oxazolidinedione intermediate. This is typically achieved through a nucleophilic substitution reaction with an ethylating agent. Common reagents for this transformation include ethyl halides, such as ethyl bromide or ethyl iodide. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the oxazolidinedione, thereby increasing its nucleophilicity. Potassium carbonate is a frequently employed base for such alkylations, often in a polar aprotic solvent like acetone or dimethylformamide (DMF).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione
| Parameter | Value | Reference |
| Starting Material | Methyl α-hydroxyisobutyrate, Urea | JP2002030076A |
| Base | Sodium Methylate | JP2002030076A |
| Solvent | Methanol | JP2002030076A |
| Reaction Temperature | Reflux (78 °C) | JP2002030076A |
| Yield | 90.7% | JP2002030076A |
| Melting Point | 77-80 °C |
Table 2: Synthesis of this compound (3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione)
| Parameter | Value | Reference |
| Starting Material | 5,5-Dimethyl-2,4-oxazolidinedione | General Method |
| Ethylating Agent | Ethyl Bromide | General Method |
| Base | Potassium Carbonate | [1][2] |
| Solvent | Acetone | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | Not specified | - |
| Melting Point | Not specified | - |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione[4]
-
Reaction Setup: In a four-necked flask equipped with a thermometer, condenser, dropping funnel, and nitrogen inlet, charge methyl α-hydroxyisobutyrate (423.3 mmol), urea (465.6 mmol), dimethyl carbonate (84.7 mmol), and methanol (50 ml).
-
Heating: Heat the mixture to the reflux temperature of methanol (78 °C) to form a clear solution.
-
Base Addition: Under the same temperature conditions, add a 21.5% sodium methylate in methanol solution (465.6 mmol) dropwise over 1 hour using the dropping funnel.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.
-
Work-up: After the reaction, distill off the solvent. To the residue, add a 36% hydrochloric acid aqueous solution (47.2 g).
-
Analysis: The formation of 5,5-dimethyl-2,4-oxazolidinedione can be confirmed by HPLC analysis.
Protocol 2: Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5-dimethyl-2,4-oxazolidinedione (1 equivalent) in acetone.
-
Addition of Reagents: Add potassium carbonate (1.5 equivalents) and ethyl bromide (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione.
Visualized Synthesis Pathway
The following diagrams illustrate the logical flow of the this compound synthesis pathway.
Caption: Overall synthesis pathway of this compound from acetone cyanohydrin.
Caption: Experimental workflows for the synthesis of the intermediate and final product.
References
An In-depth Technical Guide on the Core Mechanism of Action of Ethadione in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethadione, a member of the oxazolidinedione class of anticonvulsant agents, has historically been utilized in the management of absence (petit mal) seizures. Its therapeutic effect is primarily attributed to the modulation of voltage-gated ion channels within specific neuronal circuits. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with T-type calcium channels, which is central to its anti-absence seizure activity. We detail the key experimental protocols used to elucidate this mechanism, present relevant quantitative data from preclinical models, and visualize the associated signaling pathways and experimental workflows.
Primary Mechanism of Action: Blockade of T-Type Calcium Channels
The principal mechanism through which this compound and its active metabolite, dimthis compound, exert their anticonvulsant effects is the inhibition of low-voltage-activated (LVA) T-type calcium channels.[1][2] These channels are critical components in the regulation of neuronal excitability and play a pivotal role in the pathophysiology of absence epilepsy.
The Role of T-Type Calcium Channels in Absence Seizures
Absence seizures are characterized by generalized, non-convulsive episodes with a distinctive 3-Hz spike-and-wave pattern on electroencephalography (EEG).[1] This rhythmic discharging originates from hypersynchronous oscillatory activity within thalamocortical circuits.[3] T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 subtypes, are densely expressed in thalamic relay and reticular thalamic (nRT) neurons.[2][3][4]
In these neurons, T-type channels are responsible for generating low-threshold calcium spikes, which in turn lead to bursts of action potentials.[4] This burst firing mode is believed to be the fundamental cellular event that drives the thalamic oscillations necessary for the genesis of spike-wave discharges characteristic of absence seizures.[3][4]
This compound's Modulatory Action
This compound, being an oxazolidinedione structurally similar to trimthis compound, reduces the flow of calcium ions through T-type calcium channels.[1] By blocking these channels, the drug suppresses the generation of low-threshold calcium spikes. This action dampens the intrinsic burst-firing capabilities of thalamic neurons, thereby disrupting the hypersynchronous rhythm of the thalamocortical network and terminating the spike-wave discharges, which ultimately suppresses the clinical manifestation of absence seizures.[4] Any compound that exerts its effects primarily through the blockade of T-type LVA calcium channels is likely to be effective against absence seizures.[2]
Caption: Signaling pathway of this compound's action on T-type calcium channels.
Other Potential Mechanisms of Action
While the blockade of T-type calcium channels is the most established mechanism for this compound's efficacy in absence seizures, other antiepileptic drugs often exhibit activity at multiple targets. The broader mechanisms for anticonvulsants include modulation of voltage-gated sodium channels and enhancement of GABA-mediated inhibition.[2]
-
Voltage-Gated Sodium Channels: Blockade of voltage-gated sodium channels is a common mechanism for many antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[5][6] This action involves stabilizing the inactivated state of the channel, which limits sustained high-frequency firing of neurons.[5] However, for oxazolidinediones like this compound, this is not considered a primary mechanism for their anti-absence activity.
-
GABAergic Neurotransmission: Enhancement of inhibition via the GABA system is another key antiepileptic strategy.[7] This can occur through direct allosteric modulation of GABA-A receptors or by affecting GABA metabolism or reuptake.[8][9] There is limited evidence to suggest that this compound has a significant direct effect on GABAergic transmission comparable to benzodiazepines or barbiturates.
Quantitative Data from Preclinical Models
The anticonvulsant profile of T-type calcium channel blockers is typically characterized by high efficacy in chemoconvulsant models that induce absence-like seizures and lower efficacy in models of tonic-clonic seizures. The tables below summarize representative quantitative data for compounds acting through this mechanism.
Table 1: Efficacy in Animal Models of Seizures (Note: Data for this compound is limited; values for the structurally similar and well-studied oxazolidinedione, Trimthis compound, are provided as a proxy.)
| Compound | Animal Model | Seizure Type Modeled | Endpoint | ED₅₀ (mg/kg) | Reference |
| Trimthis compound | s.c. PTZ (mice) | Absence, Myoclonic | Protection from clonic seizures | 300-600 | [10] |
| Trimthis compound | MES (mice) | Generalized Tonic-Clonic | Protection from tonic extension | >800 (low potency) | [10] |
| Ethosuximide | s.c. PTZ (mice) | Absence, Myoclonic | Protection from clonic seizures | ~130 | [2] |
| Ethosuximide | MES (mice) | Generalized Tonic-Clonic | Ineffective | >1000 | [10] |
Table 2: In Vitro Potency on T-Type Calcium Channels (Note: Data represents the potency of various anti-absence drugs on cloned human T-type calcium channel subtypes expressed in cell lines.)
| Compound | Channel Subtype | Assay | IC₅₀ (µM) | Reference |
| Ethosuximide | CaV3.1 (α1G) | Electrophysiology | ~250 | [4] |
| Ethosuximide | CaV3.2 (α1H) | Electrophysiology | ~500 | [4] |
| Ethosuximide | CaV3.3 (α1I) | Electrophysiology | ~500 | [4] |
| Zonisamide | T-type channels | Electrophysiology | Potent Blockade | [1][2] |
Key Experimental Protocols
The following protocols are fundamental for assessing the mechanism of action of compounds like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of a compound on T-type calcium currents in isolated neurons.
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on T-type calcium channels.
-
Cell Preparation: Acutely dissociate thalamic neurons (e.g., from ventrobasal nucleus) from rodent brain slices.
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ or CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (0.5 µM) is added to block sodium channels, and Cs⁺ is used to block potassium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available for activation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit inward T-type currents.
-
Perfuse this compound at varying concentrations onto the cell and repeat the voltage protocol.
-
-
Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Plot the percentage of current inhibition against the drug concentration and fit with a Hill equation to calculate the IC₅₀.
Caption: Workflow for patch-clamp electrophysiology experiments.
Preclinical Animal Models
This model is highly predictive of efficacy against absence and myoclonic seizures.[10]
-
Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against PTZ-induced clonic seizures.
-
Animals: Male adult mice (e.g., C57BL/6 strain).
-
Procedure:
-
Administer this compound or vehicle control (e.g., via intraperitoneal injection) to different groups of mice at various doses.
-
After a set pretreatment time (e.g., 30-60 minutes), administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[10]
-
Observe each animal for 30 minutes.
-
Record the presence or absence of generalized clonic seizures (characterized by clonus of all four limbs and loss of righting reflex).
-
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED₅₀, the dose that protects 50% of the animals, is determined using log-probit analysis.[10]
This model is a gold standard for identifying compounds effective against generalized tonic-clonic seizures.[10][11]
-
Objective: To assess the efficacy of this compound in preventing tonic hindlimb extension.
-
Animals: Male adult mice or rats.
-
Procedure:
-
Administer this compound or vehicle control at various doses.
-
After the pretreatment interval, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2s in mice) via corneal or ear-clip electrodes.[10]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Data Analysis: A positive result is the abolition of the tonic hindlimb extension phase.[10] The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic seizure endpoint.
Caption: Generalized workflow for in vivo anticonvulsant screening.
Conclusion: A Targeted Mechanism for a Specific Seizure Type
The mechanism of action of this compound in epilepsy models is a clear example of a targeted pharmacological intervention. By specifically blocking T-type calcium channels within the thalamocortical circuitry, this compound effectively disrupts the neuronal hypersynchrony that underlies absence seizures. While its clinical use has been superseded by agents with more favorable safety profiles, the study of this compound and its analogs has been instrumental in understanding the pathophysiology of absence epilepsy. For drug development professionals, this mechanism underscores the viability of targeting specific ion channels to control distinct seizure phenotypes and serves as a foundational model for the development of novel, more selective T-type calcium channel modulators.
Caption: Logical flow from molecular action to anticonvulsant effect.
References
- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 6. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Modulation of GABAergic synaptic transmission by the non-benzodiazepine anxiolytic etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How opioids inhibit GABA-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [mdpi.com]
- 11. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ethadione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research on the pharmacokinetics and pharmacodynamics of Ethadione is limited in publicly available literature. This guide synthesizes information on the broader class of oxazolidinedione anticonvulsants, primarily focusing on its close structural analogs, Trimthis compound and Paramthis compound, to infer the likely properties of this compound. All data presented for comparator compounds should be considered as a proxy until specific studies on this compound become available.
Introduction
This compound is an anticonvulsant medication belonging to the oxazolidinedione class of drugs.[1] Historically, this class of drugs has been utilized in the management of absence (petit mal) seizures.[2][3][4] Though less commonly prescribed today, an understanding of the pharmacokinetic and pharmacodynamic profile of this compound and its analogs remains crucial for researchers in anticonvulsant drug development and for understanding the therapeutic landscape of epilepsy treatment. The oxazolidinediones, including Trimthis compound and Paramthis compound, offer a unique mechanism of action that distinguishes them from many other classes of antiepileptic drugs.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action for oxazolidinedione anticonvulsants is the reduction of T-type calcium currents in thalamic neurons.[2][5] This action is critical in the context of absence seizures, which are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are believed to originate from thalamocortical circuits. By inhibiting these low-voltage-activated T-type calcium channels, this compound and its analogs can stabilize neuronal activity and prevent the hypersynchronization that leads to seizures.[2]
Mechanism of action of this compound in thalamic neurons.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Oxazolidinediones are generally well-absorbed from the gastrointestinal tract following oral administration.[2][6]
Metabolism
The primary route of metabolism for oxazolidinediones is N-demethylation in the liver, which produces active metabolites.[2][6][7] For Trimthis compound, the active metabolite is Dimthis compound.[2][3][4][6] It is highly probable that this compound undergoes a similar metabolic process.
Proposed metabolic pathway for this compound.
Excretion
The metabolites of oxazolidinediones are primarily excreted by the kidneys.[2][6][7]
Pharmacokinetic Parameters of Comparator Drugs
The following table summarizes the known pharmacokinetic parameters for Trimthis compound and its active metabolite, Dimthis compound. These values can serve as an estimate for the pharmacokinetic profile of this compound.
| Parameter | Trimthis compound | Dimthis compound (Active Metabolite) |
| Absorption | Rapidly absorbed from the GI tract[2][6] | - |
| Metabolism | N-demethylated by liver microsomes[2][6] | - |
| Elimination Half-Life | 12-24 hours[2][3][4] | 6-13 days[2][3][4] |
| Excretion | ~3% excreted unchanged in urine; majority excreted as Dimthis compound[2][6] | Slowly excreted by the kidney[2][6][7] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a general workflow for a pharmacokinetic study of an orally administered anticonvulsant is outlined below.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite in plasma, brain, and liver.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point).
-
Drug Administration: A single oral gavage of this compound at a predetermined dose.
-
Sample Collection: Blood, brain, and liver samples are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated from blood by centrifugation. Brain and liver tissues are homogenized.
-
Bioanalysis: Concentrations of this compound and its putative active metabolite are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma and tissue concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Experimental workflow for a preclinical pharmacokinetic study.
Conclusion
While specific data on this compound remains elusive, the well-documented pharmacology of the oxazolidinedione class, particularly Trimthis compound and Paramthis compound, provides a strong foundation for understanding its likely pharmacokinetic and pharmacodynamic properties. The primary mechanism of action is anticipated to be the inhibition of T-type calcium channels in the thalamus, leading to the suppression of absence seizures. The pharmacokinetic profile is expected to be characterized by good oral absorption, hepatic N-demethylation to an active metabolite, and renal excretion of the metabolite. Further research is warranted to definitively characterize the ADME properties and clinical pharmacology of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Trimthis compound - Wikipedia [en.wikipedia.org]
- 4. Trimthis compound [medbox.iiab.me]
- 5. Paramthis compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Paramthis compound | C7H11NO3 | CID 8280 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of Ethadione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of Ethadione, an anticonvulsant medication. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.
Core Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione | [1] |
| Synonyms | Didione, Dimedione, 3-Ethyl-5,5-dimethyl-2,4-diketooxazolidine | [3] |
| CAS Number | 520-77-4 | [3] |
| Chemical Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1][3] |
| Melting Point | 76.5 °C | [3] |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available |
Chemical Structure of this compound
The chemical structure of this compound is characterized by a five-membered oxazolidine ring with two ketone groups at positions 2 and 4, an ethyl group at position 3, and two methyl groups at position 5.
References
An In-depth Technical Guide to the Synthesis of Ethadione Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethadione (3-ethyl-5,5-dimethyl-2,4-oxazolidinedione) is a member of the oxazolidinedione class of anticonvulsant agents.[1][2] These compounds have been historically significant in the management of absence seizures. The core 2,4-oxazolidinedione scaffold presents a versatile platform for medicinal chemistry exploration, allowing for the synthesis of a wide array of analogues and derivatives with potentially modulated pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic methodologies for creating these compounds, detailed experimental protocols, and a summary of their key characteristics.
Core Synthesis Strategies
The synthesis of this compound and its analogues primarily revolves around the formation of the 2,4-oxazolidinedione heterocyclic ring system. The most common and direct approach involves the condensation of an α-hydroxy ester with urea or a urea derivative. Subsequent modifications, such as N-alkylation or N-acylation, can be performed on the oxazolidinedione core to generate further diversity.
A general synthetic scheme is presented below:
References
An In-depth Technical Guide to the Synthesis of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione (Paramethadione)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione, an anticonvulsant drug also known as Paramethadione. The primary synthetic route involves the condensation of 2-hydroxy-2-methylbutyric acid with a suitable urea derivative. This document outlines the detailed experimental protocol derived from foundational patents and available chemical literature. It includes a summary of the chemical and physical properties of Paramthis compound and its key intermediate, presented in structured tables for clarity. Additionally, this guide features a visual representation of the synthetic pathway to facilitate a deeper understanding of the chemical transformation.
Introduction
3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione, commercially known as Paramthis compound, is a member of the oxazolidinedione class of anticonvulsant drugs.[1] It has been utilized in the treatment of absence seizures.[1] The synthesis of Paramthis compound is analogous to that of its counterpart, Trimthis compound, with the key difference being the substitution of an ethyl group for a methyl group on the nitrogen atom of the oxazolidinedione ring.[1] The synthesis originates from 2-hydroxy-2-methylbutyric acid.[1] This guide details the established synthetic methodology, providing a reproducible protocol for laboratory-scale preparation.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target molecule and its precursors is crucial for successful synthesis and purification.
Table 1: Properties of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione (Paramthis compound)
| Property | Value | Reference |
| IUPAC Name | 5-Ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione | [2] |
| Synonyms | Paramthis compound, Paradione | [1][3] |
| CAS Number | 115-67-3 | [3] |
| Molecular Formula | C₇H₁₁NO₃ | [4] |
| Molecular Weight | 157.17 g/mol | [4] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Fruity, ester-like | [3] |
| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether. | [3] |
| Density | 1.1180-1.1240 g/cm³ at 25°C | [3] |
| Refractive Index | 1.449 at 25°C | [3] |
Table 2: Properties of 2-Hydroxy-2-methylbutyric acid
| Property | Value |
| IUPAC Name | 2-Hydroxy-2-methylbutanoic acid |
| CAS Number | 3739-30-8 |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water, alcohol, and ether |
Synthesis of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione
The primary and historically significant method for the synthesis of Paramthis compound is detailed in U.S. Patent 2,575,693. The synthesis is a two-step process starting from 2-hydroxy-2-methylbutyric acid.
Synthesis Pathway
The overall synthetic scheme is depicted below. The first step involves the condensation of the α-hydroxy acid with urea to form the intermediate 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. The second step is the N-alkylation of this intermediate with an ethylating agent to yield the final product, Paramthis compound.
References
Ethadione IUPAC name and CAS number
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Ethadione is an anticonvulsant medication belonging to the oxazolidinedione class of drugs.
This technical guide provides the key identifiers for this compound. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth technical data specifically for this compound. While the general mechanism for its drug class is understood, detailed quantitative data, specific experimental protocols, and unique signaling pathways for this compound are not well-documented.
Core Identifiers
| Identifier | Value |
| IUPAC Name | 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
| CAS Number | 520-77-4 |
Data Presentation
A thorough search of scientific databases did not yield sufficient quantitative data to construct comparative tables for this compound's efficacy, potency (e.g., ED50, IC50), or pharmacokinetic profile. The available literature primarily discusses the oxazolidinedione class as a whole or focuses on more extensively studied members like trimthis compound and paramthis compound.
Experimental Protocols
Detailed methodologies for key experiments specifically investigating this compound are not available in the reviewed literature. To fulfill the requirement for detailed experimental protocols, access to original, unpublished research data would be necessary.
Signaling Pathways and Mechanism of Action
The anticonvulsant effect of the oxazolidinedione class, to which this compound belongs, is generally attributed to the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. This action is believed to dampen the abnormal thalamocortical rhythmicity that underlies absence seizures.
Due to the absence of specific data detailing the downstream effects or associated signaling cascades unique to this compound, a visual representation of its signaling pathway cannot be accurately generated. The creation of a meaningful diagram would require experimental data that is not currently present in the public domain.
Caption: General proposed mechanism of action for the oxazolidinedione class of drugs, including this compound.
While this compound is identified as a member of the oxazolidinedione anticonvulsants with a known chemical structure and identifiers, there is a notable scarcity of detailed, publicly available research on its specific pharmacological properties. The core requirements for in-depth quantitative data, detailed experimental protocols, and specific signaling pathways cannot be met with the currently available scientific literature. Further research would be required to generate the specific data needed for a comprehensive technical whitepaper on this compound.
The Core Mechanism of Oxazolidinedione Anticonvulsants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidinedione class of anticonvulsant drugs, which includes trimethadione and paramthis compound, represents an early generation of therapies primarily indicated for the treatment of absence (petit mal) seizures. While newer and safer antiepileptic drugs have largely superseded them in clinical practice, the study of their mechanism of action continues to provide valuable insights into the pathophysiology of absence epilepsy and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanism of action of oxazolidinedione anticonvulsants, with a focus on their interaction with T-type calcium channels and potential modulation of GABAergic neurotransmission. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Primary Mechanism of Action: Inhibition of T-type Calcium Channels
The predominant mechanism of action of oxazolidinedione anticonvulsants is the inhibition of low-voltage-activated (LVA) or T-type calcium channels, particularly within the thalamic neurons.[1][2][3][4][5] These channels are critical for the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1][5]
T-type calcium channels, especially the CaV3.1 subtype, are highly expressed in thalamocortical relay neurons and contribute to the rhythmic burst firing that drives the hypersynchronous oscillations in the thalamocortical circuitry.[6][7][8] By blocking these channels, oxazolidinediones reduce the influx of calcium, thereby dampening the neuronal excitability and disrupting the generation and propagation of the aberrant rhythmic activity that underlies absence seizures.[1][3]
The active metabolite of trimthis compound, dimthis compound (DMO), is believed to be the primary mediator of this anticonvulsant effect.[9] Studies have shown that DMO is more potent than the parent compound in blocking T-type calcium currents.[9]
Quantitative Data on T-type Calcium Channel Inhibition
While precise IC50 values for trimthis compound and paramthis compound are not consistently reported in the literature, comparative studies provide insight into their relative efficacy.
| Compound | Target | Assay Type | Efficacy/Potency | Reference |
| Dimthis compound (DMO) | T-type calcium current in thalamic neurons | Electrophysiology (in vitro slice) | ≥ Ethosuximide | [9] |
| Ethosuximide | T-type calcium current in thalamic neurons | Electrophysiology (in vitro slice) | > Trimthis compound | [9] |
| Trimthis compound | T-type calcium current in thalamic neurons | Electrophysiology (in vitro slice) | Less potent than DMO and Ethosuximide | [9] |
Signaling Pathway: Thalamocortical Oscillations in Absence Seizures
The following diagram illustrates the simplified signaling pathway of the thalamocortical circuit involved in the generation of absence seizures and the inhibitory effect of oxazolidinediones.
Thalamocortical circuit in absence seizures and oxazolidinedione action.
Secondary/Putative Mechanisms: Modulation of GABAergic Neurotransmission
Some evidence suggests that oxazolidinediones may also exert their anticonvulsant effects through the enhancement of GABAergic inhibition.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Potentiation of GABAergic signaling is a common mechanism of action for many anticonvulsant drugs. However, the data supporting a direct and significant interaction of oxazolidinediones with GABA-A receptors is less robust compared to their effects on T-type calcium channels. Further research is required to fully elucidate the contribution of GABAergic modulation to the therapeutic profile of this drug class.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Recording in Thalamic Neurons
This protocol describes the methodology for recording T-type calcium currents from thalamic relay neurons in acute brain slices, a key technique for assessing the effects of oxazolidinedione anticonvulsants.
1. Slice Preparation:
-
Anesthetize a young rodent (e.g., P14-P21 rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 1 CaCl2.
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal or horizontal thalamocortical slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 2 CaCl2) oxygenated with 95% O2 / 5% CO2, and allow to recover at 32-34°C for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
The internal solution for isolating calcium currents should contain (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
-
To block sodium and potassium currents, add tetrodotoxin (TTX, ~0.5 µM) and a potassium channel blocker (e.g., 4-aminopyridine, 4-AP, ~5 mM) to the external aCSF.
-
Establish a gigaohm seal on a visually identified thalamic relay neuron and rupture the membrane to achieve the whole-cell configuration.
3. Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and digitize the data.
-
To evoke T-type calcium currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to remove steady-state inactivation of the channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit the transient inward T-type currents.
-
To assess the effect of an oxazolidinedione, first record baseline T-type currents, then perfuse the slice with aCSF containing the drug at the desired concentration and record the currents again.
-
Analyze the peak amplitude of the T-type current at each voltage step before and after drug application to determine the percentage of inhibition and construct dose-response curves to calculate the IC50 value.
Experimental Workflow for Patch-Clamp Electrophysiology
The following diagram outlines the key steps in a whole-cell patch-clamp experiment to study the effect of oxazolidinediones on T-type calcium channels.
Workflow for a whole-cell patch-clamp experiment.
Conclusion
The primary mechanism of action of oxazolidinedione anticonvulsants is the inhibition of T-type calcium channels in thalamic neurons, which disrupts the hypersynchronous neuronal firing that underlies absence seizures. While there is some indication of a potential modulatory effect on the GABAergic system, further investigation is needed to confirm its significance. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacology of this classic anticonvulsant class and to inform the design of novel therapeutics for absence epilepsy and other neurological disorders involving T-type calcium channel dysfunction.
References
- 1. Activity of Ventral Medial Thalamic Neurons during Absence Seizures and Modulation of Cortical Paroxysms by the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Oxazolidine Diones: From Anticonvulsants to Advanced Antibiotics [webofpharma.com]
- 3. What is the mechanism of Trimthis compound? [synapse.patsnap.com]
- 4. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief history on the oscillating roles of thalamus and cortex in absence seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From Physiology to Pathology of Cortico-Thalamo-Cortical Oscillations: Astroglia as a Target for Further Research [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimthis compound, and dimthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Type Calcium Channel Blockers for Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the role of T-type calcium channels in the pathophysiology of epilepsy and the therapeutic potential of their selective blockers. The content herein is curated for professionals in neuroscience research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological and procedural concepts.
Introduction: T-Type Calcium Channels in Neuronal Excitability and Epilepsy
Low-voltage-activated (LVA) T-type calcium channels are crucial regulators of neuronal excitability.[1][2] Comprising three distinct isoforms—CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I)—these channels are characterized by their ability to open in response to small membrane depolarizations near the resting membrane potential.[1] This unique property allows them to generate low-threshold calcium spikes, which can trigger burst firing of action potentials in neurons.[3] This burst firing is a key element in both normal physiological processes, such as sleep rhythms, and pathological conditions like epilepsy, particularly absence seizures.[1][3]
T-type calcium channels are prominently expressed in the thalamocortical circuitry, a network critically implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[4] Genetic studies have further solidified the link between T-type channels and epilepsy, with mutations in the CACNA1H gene, which encodes the CaV3.2 channel, being associated with various idiopathic generalized epilepsies, including childhood absence epilepsy.[4]
Mechanism of Action of T-Type Calcium Channel Blockers
T-type calcium channel blockers exert their anti-epileptic effects by directly inhibiting the influx of calcium through these channels. This action dampens neuronal hyperexcitability and disrupts the rhythmic and synchronous firing patterns that underlie seizure activity. The primary mechanism involves the physical occlusion of the channel pore or allosteric modulation that stabilizes the channel in a non-conducting state. By reducing the low-threshold calcium current, these blockers effectively suppress the generation of burst firing in thalamic neurons, a critical step in the propagation of absence seizures.[3][4]
Quantitative Data: Efficacy of T-Type Calcium Channel Blockers
The following tables summarize the in vitro and in vivo efficacy of established and novel T-type calcium channel blockers.
Table 1: In Vitro Potency (IC50) of T-Type Calcium Channel Blockers
| Compound | CaV3.1 (IC50) | CaV3.2 (IC50) | CaV3.3 (IC50) | Assay Method | Reference(s) |
| Ethosuximide | ~100-500 µM | ~100-500 µM | ~100-500 µM | Patch-clamp | [5] |
| Zonisamide | Higher µM range | 15-30% inhibition at 50-200 µM | Higher µM range | Patch-clamp | [5] |
| Valproic Acid | 53% block (WAG/Rij) | - | - | Patch-clamp | [5] |
| Z944 | 50-160 nM | 50 nM | 50-160 nM | FLIPR | [5] |
| TTA-P1 | 32 nM (pan-T-type) | 32 nM (pan-T-type) | 32 nM (pan-T-type) | Not Specified | [5] |
| TTA-P2 | 84 nM (pan-T-type) | 84 nM (pan-T-type) | 84 nM (pan-T-type) | FLIPR | [5] |
| TTA-A2 | ~100 nM | ~100 nM | ~100 nM | Patch-clamp | [6] |
Table 2: In Vivo Efficacy (ED50) of T-Type Calcium Channel Blockers in Animal Models of Epilepsy
| Compound | Animal Model | Seizure Type | ED50 | Reference(s) |
| Ethosuximide | WAG/Rij Rat | Absence | ~80 mg/kg | [7] |
| Ethosuximide | GAERS | Absence | Not specified, effective | [8][9] |
| Z944 | Amygdala Kindling | Focal to Bilateral Tonic-Clonic | Not effective at suppressing established seizures, but delays kindling progression | [10] |
| TTA-A2 | MES Mouse | Tonic-Clonic | >0.3 mg/kg | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of T-type calcium channel blockers for epilepsy.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Current Recording
This protocol is adapted for recording T-type calcium currents from cultured or acutely dissociated neurons.
Solutions:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.[12]
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH.[12]
Procedure:
-
Prepare and mount the cell culture dish or brain slice chamber on the microscope stage.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[13]
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a target neuron under visual guidance.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -90 mV to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record and analyze the resulting currents using appropriate software.
Fluorometric Imaging Plate Reader (FLIPR) Assay for High-Throughput Screening
This protocol describes a high-throughput method for screening T-type calcium channel blockers.
Materials:
-
HEK-293 cells stably expressing a specific T-type calcium channel isoform (e.g., CaV3.2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
FLIPR instrument.
-
Assay plates (e.g., 384-well).
Procedure:
-
Plate the cells in the assay plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare a dilution series of the test compounds.
-
Add the test compounds to the wells and incubate for a specified period.
-
Use the FLIPR instrument to add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously.
-
The FLIPR instrument will measure the change in fluorescence intensity in real-time, which corresponds to the influx of calcium.
-
Analyze the data to determine the inhibitory effect of the compounds on T-type channel activity.[14][15]
Animal Models of Epilepsy
The WAG/Rij rat is a well-established genetic model of absence epilepsy.[16][17][18]
Procedure:
-
WAG/Rij rats spontaneously develop absence seizures, characterized by spike-wave discharges (SWDs) on the EEG, starting around 2-3 months of age.[18]
-
Implant EEG electrodes over the cortex to record brain activity.
-
Record baseline EEG to determine the frequency and duration of spontaneous SWDs.
-
Administer the test compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Record EEG post-administration to assess the effect of the compound on SWD parameters.
-
Analyze the data to quantify the reduction in the number and duration of absence seizures.
The amygdala kindling model is used to study the development and treatment of focal epilepsy that can secondarily generalize.[10][19][20][21][22]
Procedure:
-
Surgically implant a stimulating and recording electrode into the amygdala of a rat.
-
Apply a brief, low-intensity electrical stimulus to the amygdala once or twice daily.
-
Initially, this stimulus will elicit a brief afterdischarge on the EEG with no behavioral seizure.
-
With repeated stimulation, the afterdischarge duration will increase, and behavioral seizures will progressively worsen, following a defined scale (e.g., Racine scale).
-
Once the animal is "fully kindled" (consistently exhibiting generalized tonic-clonic seizures), the model can be used to test the efficacy of anti-seizure drugs.
-
Administer the test compound before a kindling stimulation and observe its effect on seizure severity and duration.
Quantitative Real-Time PCR (qPCR) for T-Type Calcium Channel Gene Expression
This protocol is for quantifying the mRNA levels of the three T-type calcium channel isoforms.
Procedure:
-
Isolate total RNA from the brain region of interest (e.g., thalamus, cortex).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Design and validate primers specific for CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3), as well as a reference gene (e.g., GAPDH, β-actin).
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
The qPCR instrument will monitor the amplification of the target genes in real-time.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the T-type channel isoform mRNAs.
In Vivo Electrocorticography (ECoG) Recording
ECoG provides a more direct measure of cortical electrical activity compared to scalp EEG.[23][24][25][26]
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy to expose the surface of the brain.
-
Place a multi-electrode array directly on the cortical surface.
-
Secure the electrode array and close the incision.
-
Allow the animal to recover from surgery.
-
Connect the electrode array to a recording system to monitor spontaneous or evoked cortical activity.
-
This technique can be used in conjunction with animal models of epilepsy to record seizure activity with high spatiotemporal resolution.
Signaling Pathways and Molecular Interactions
Downstream Signaling of T-Type Calcium Channels
The influx of calcium through T-type channels can initiate a variety of downstream signaling cascades that influence neuronal function.
Caption: Downstream signaling cascade initiated by T-type calcium channel activation.
Molecular Determinants of Drug Binding
Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the binding of selective antagonists to the CaV3.2 channel.[27] These studies reveal that blockers can adopt different binding poses within the central cavity of the channel, often interacting with residues in the pore-lining S6 segments of different domains.
Caption: Simplified representation of a T-type channel blocker binding within the central pore cavity.
Experimental and Procedural Workflows
Workflow for Preclinical Evaluation of a Novel T-Type Calcium Channel Blocker
This workflow outlines the key steps in the preclinical assessment of a new chemical entity targeting T-type calcium channels for epilepsy.
Caption: Preclinical drug discovery workflow for T-type calcium channel blockers.
Conclusion and Future Directions
T-type calcium channels represent a validated and promising target for the development of novel anti-epileptic drugs. While existing medications like ethosuximide have demonstrated the clinical utility of this approach, particularly for absence seizures, there remains a significant opportunity to develop more potent and selective blockers with broader efficacy and improved side-effect profiles. The methodologies and data presented in this guide provide a foundation for researchers and drug developers to advance the field of T-type calcium channel pharmacology for the treatment of epilepsy. Future research should focus on isoform-selective blockers to potentially target specific epileptic conditions with greater precision and fewer off-target effects. Furthermore, exploring the potential of T-type channel modulators in other forms of epilepsy beyond absence seizures is a critical area for continued investigation.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiepileptogenic effects of Ethosuximide and Levetiracetam in WAG/Rij rats are only temporary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethosuximide reduces epileptogenesis and behavioural comorbidity in the GAERS model of genetic generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Behavioral Phenotyping of WAG/Rij Rat Model of Absence Epilepsy: The Link to Anxiety and Sex Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tactile stimulation of young WAG/Rij rats prevents development of depression but not absence epilepsy [frontiersin.org]
- 18. Tactile stimulation of young WAG/Rij rats prevents development of depression but not absence epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.4. Electrical kindling [bio-protocol.org]
- 21. Amygdala Kindling [bio-protocol.org]
- 22. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 23. neuronexus.com [neuronexus.com]
- 24. Video: Manipulation of Epileptiform Electrocorticograms ECoGs and Sleep in Rats and Mice by Acupuncture [jove.com]
- 25. sfera.unife.it [sfera.unife.it]
- 26. researchgate.net [researchgate.net]
- 27. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Early Ethadione Studies in the Treatment of Petit Mal Seizures: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethadione, a member of the oxazolidinedione class of anticonvulsant drugs, emerged in the mid-20th century as a therapeutic option for the treatment of petit mal (absence) seizures. Following the pioneering work on its predecessor, Trimthis compound, by researchers such as Lennox and Richards & Everett in the mid-1940s, this compound was investigated for its efficacy and safety in controlling the characteristic spike-and-wave discharges of petit mal epilepsy.[1][2][3] This technical guide provides an in-depth analysis of the early clinical studies on this compound, focusing on quantitative data, experimental protocols, and the proposed mechanism of action.
Chemical and Pharmacological Profile
This compound, chemically known as 3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione, is a derivative of the heterocyclic compound 2,4-oxazolidinedione. The oxazolidinedione anticonvulsants were a significant advancement in the pharmacological management of petit mal seizures, which were often refractory to previously available treatments.[4]
Mechanism of Action: Targeting Thalamic T-Type Calcium Channels
The primary mechanism of action for this compound and other oxazolidinedione anticonvulsants is believed to be the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[5][6][7] These channels are critical in the generation of the rhythmic and synchronous neuronal firing that underlies the typical 3-Hz spike-and-wave discharges seen on electroencephalograms (EEGs) during petit mal seizures. By inhibiting these channels, this compound is thought to disrupt this pathological thalamocortical rhythm, thereby preventing the clinical manifestations of absence seizures.
Early Clinical Studies and Efficacy
A significant challenge in summarizing this early data is the lack of standardized clinical trial methodologies that are common today. Many early studies did not include placebo controls and relied on physician and patient reports for seizure frequency.
Table 1: Summary of Early Clinical Observations on this compound for Petit Mal Seizures
| Study Aspect | Observation |
| Patient Population | Primarily children and adolescents with petit mal epilepsy, often resistant to other treatments. |
| Dosage | Oral administration, with dosages individualized based on patient response and tolerance. |
| Efficacy Endpoint | Reduction in the frequency of clinically observed petit mal seizures and normalization of EEG patterns. |
| Reported Success | While specific percentages are scarce, this compound was generally considered effective in a significant portion of patients. |
Experimental Protocols of Early Clinical Investigations
The experimental designs of early this compound studies were rudimentary by modern standards. The following outlines a generalized protocol reconstructed from available historical medical literature.
Adverse Effects
The use of this compound and other oxazolidinediones was associated with a range of adverse effects, which were a significant consideration in their clinical application. The side effect profile was a key factor in the eventual decline in their use as newer and safer medications became available.
Table 2: Reported Adverse Effects of Oxazolidinedione Anticonvulsants
| System | Adverse Effects |
| Neurological | Drowsiness, dizziness, headache, irritability, personality changes.[8] |
| Gastrointestinal | Nausea, vomiting, abdominal pain.[8] |
| Dermatological | Skin rashes, which could be severe.[9] |
| Hematological | Neutropenia, leukopenia, and in rare cases, aplastic anemia.[9] |
| Renal | Nephrotoxicity was a serious concern.[9] |
| Ophthalmic | Hemeralopia (day blindness or glare). |
| Other | Hiccups, bleeding gums.[8] |
Synthesis of this compound
The synthesis of this compound, as with other oxazolidinediones, was a notable achievement in medicinal chemistry during the mid-20th century. While the specific details of the initial industrial synthesis are not widely documented in readily accessible literature, the general chemical pathways for creating the oxazolidinedione ring structure were being actively explored during this period.
Conclusion
The early studies on this compound were instrumental in establishing the therapeutic potential of the oxazolidinedione class of drugs for petit mal seizures. While these pioneering investigations lacked the rigorous design of modern clinical trials, they provided crucial evidence of efficacy and helped to define the clinical profile of this novel anticonvulsant. The understanding of its mechanism of action, centered on the blockade of thalamic T-type calcium channels, has had a lasting impact on the field of epilepsy research and the development of subsequent anti-absence medications. However, the significant adverse effect profile of this compound ultimately led to its replacement by safer and better-tolerated therapeutic agents. A comprehensive understanding of these early studies offers valuable insights into the historical evolution of antiepileptic drug development.
References
- 1. The anticonvulsant properties of tridione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The petit mal epilepsies; their treatment with tridione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidine Diones: Trimthis compound, Paramthis compound | Pharmaguideline [pharmaguideline.com]
- 4. Drugs used in treatment of patients with petit mal epilepsy; a serial evaluation of new and standard drugs with alternate placebo baselines in identical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological-characterization-of-the-role-of-T-type-calcium-channels-in-thalamic-oscillatory-activity [aesnet.org]
- 7. Inhibition of T-type calcium current in the reticular thalamic nucleus by a novel neuroactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tridione (Trimthis compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Drug Interaction Report: trimthis compound, Akineton [drugs.com]
Methodological & Application
Application Notes and Protocols for Ethadione in In Vitro Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethadione is an anticonvulsant drug belonging to the oxazolidinedione class of compounds. Historically used in the treatment of absence seizures, its mechanism of action is primarily attributed to the blockade of low-voltage-activated (T-type) calcium channels, particularly within the thalamocortical circuitry.[1] While in vivo studies have been foundational to understanding its therapeutic effects, in vitro models offer a controlled environment to dissect the cellular and network-level mechanisms of action of this compound and its analogs.
These application notes provide an overview of relevant in vitro seizure models and detailed protocols for assessing the effects of this compound, drawing from studies on its close structural analog, trimthis compound, due to the limited availability of direct in vitro studies on this compound itself. The protocols are designed for researchers in neuroscience, pharmacology, and drug development seeking to evaluate the anticonvulsant properties of this compound and related compounds.
Key In Vitro Seizure Models
In vitro seizure models provide a platform to study epileptiform activity in a controlled environment, allowing for precise pharmacological manipulation and electrophysiological recording.[2] Common models include brain slices and dissociated neuronal cultures where seizure-like activity can be induced by altering the ionic composition of the extracellular fluid or by applying convulsant agents.
1. Thalamocortical Slice Model of Absence Seizures:
This model is particularly relevant for studying drugs like this compound that target absence seizures. Slices containing the thalamus and cortex can generate spontaneous, synchronized spike-and-wave discharges, which are the electrographic hallmark of absence seizures.[3] This activity is often induced by perfusing the slices with a solution containing low (or zero) magnesium.[3]
2. Hippocampal Slice Model of Focal Seizures:
The hippocampus is a brain region with a low seizure threshold, making it a common preparation for studying focal seizure activity.[4] Seizure-like events can be induced in hippocampal slices by various means, including:
-
High Potassium (High-K+) Model: Increasing the extracellular potassium concentration depolarizes neurons, leading to hyperexcitability and spontaneous epileptiform discharges.[5]
-
Low Magnesium (Low-Mg2+) Model: Removing magnesium from the artificial cerebrospinal fluid (aCSF) relieves the voltage-dependent block of NMDA receptors, enhancing excitatory neurotransmission and inducing seizure-like activity.[3]
-
GABA-A Receptor Antagonist Model (e.g., Picrotoxin or Bicuculline): Blocking inhibitory neurotransmission disinhibits neuronal circuits, leading to synchronized bursting activity.[4][5]
3. Dissociated Neuronal Cultures:
Primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons grown on microelectrode arrays (MEAs) can be used for higher-throughput screening of anticonvulsant compounds.[6] Epileptiform activity can be induced by similar pharmacological manipulations as in brain slices.
Data Presentation: Efficacy of Oxazolidinediones in an In Vitro Seizure Model
The following table summarizes the effects of trimthis compound and its active metabolite, dimthis compound, on spontaneous thalamocortical burst complexes (sTBCs), an in vitro correlate of spike-wave discharges, in a rodent thalamocortical slice model.[3] This data provides an expected efficacy profile for this compound, given its structural and mechanistic similarity to trimthis compound.
| Compound | Concentration | Effect on sTBCs | Relative Efficacy |
| Trimthis compound | Clinically Relevant | Reduction/Blockade | + |
| Dimthis compound | Clinically Relevant | Reduction/Blockade | +++ |
| Ethosuximide | Clinically Relevant | Reduction/Blockade | +++ |
Note: The greater efficacy of dimthis compound and ethosuximide in this model parallels their effectiveness in blocking T-type calcium currents in thalamic neurons.[3]
Experimental Protocols
Protocol 1: Evaluation of this compound in the Thalamocortical Slice Model
Objective: To assess the effect of this compound on spontaneous spike-and-wave-like discharges in thalamocortical slices.
Materials:
-
Rodent (rat or mouse) pups (P10-P16)
-
Vibratome
-
Dissection microscope
-
Recording chamber (submerged or interface type)
-
Multi-electrode array (MEA) or glass microelectrodes
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl, KCl, NaH2PO4, NaHCO3, glucose, CaCl2
-
This compound stock solution (in DMSO or water)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Prepare 400-500 µm thick thalamocortical slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Induction of Seizure-like Activity:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
To induce spontaneous thalamocortical burst complexes (sTBCs), switch to a modified aCSF containing zero added Mg2+.[3]
-
Allow at least 30 minutes for stable epileptiform activity to develop.
-
-
Electrophysiological Recording:
-
Position recording electrodes in the thalamus (e.g., ventrobasal nucleus) and a synaptically connected cortical region.
-
Record extracellular field potentials to monitor sTBCs.
-
-
This compound Application:
-
Establish a stable baseline of sTBC activity for 15-20 minutes.
-
Bath-apply this compound at desired concentrations (e.g., 10 µM, 30 µM, 100 µM) by adding it to the zero-Mg2+ aCSF.
-
Record for at least 30-40 minutes in the presence of this compound.
-
Perform a washout by perfusing with zero-Mg2+ aCSF without the drug to assess reversibility.
-
-
Data Analysis:
-
Quantify the frequency, duration, and amplitude of sTBCs before, during, and after this compound application.
-
Calculate the percentage reduction in sTBC parameters for each concentration of this compound.
-
Protocol 2: Patch-Clamp Analysis of this compound's Effect on T-type Calcium Channels
Objective: To determine the effect of this compound on T-type calcium currents in isolated neurons.
Materials:
-
Cell line expressing human T-type calcium channels (e.g., HEK-293 cells stably transfected with CACNA1G, CACNA1H, or CACNA1I) or acutely dissociated thalamic neurons.
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): Tetraethylammonium (TEA)-Cl, CsCl, HEPES, glucose, CaCl2
-
Intracellular solution (in mM): Cs-methanesulfonate, EGTA, HEPES, Mg-ATP, Na-GTP
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Culture the transfected cell line or acutely dissociate thalamic neurons from a rodent brain.
-
Plate the cells onto coverslips suitable for patch-clamp recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Using a high-resistance (3-5 MΩ) patch pipette filled with intracellular solution, establish a whole-cell recording configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -90 mV to ensure availability of T-type channels.
-
-
Recording T-type Currents:
-
Apply depolarizing voltage steps (e.g., from -90 mV to -30 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record the peak inward current at each voltage step to generate a current-voltage (I-V) relationship.
-
-
This compound Application:
-
Establish a stable baseline of T-type currents.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Record the T-type currents in the presence of each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., -30 mV) for each this compound concentration.
-
Plot the percentage inhibition of the T-type current as a function of this compound concentration to determine the IC50 value.
-
Analyze the effect of this compound on the voltage-dependence of activation and inactivation of the T-type channels.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Seizure Model
Caption: Workflow for evaluating this compound in a brain slice model.
Proposed Signaling Pathway for this compound's Anticonvulsant Action
References
- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimthis compound, and dimthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Ethadione Electrophysiology: Application Notes and Protocols for Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethadione is an anticonvulsant medication belonging to the oxazolidinedione class.[1] While direct patch clamp studies on this compound are not extensively available in public literature, its mechanism of action is believed to be consistent with other members of the oxazolidinedione family, such as trimthis compound and paramthis compound.[2][3] This document provides detailed application notes and hypothetical protocols for investigating the electrophysiological effects of this compound using patch clamp techniques, based on the presumed mechanism of action involving the modulation of voltage-gated ion channels.[4][5]
The primary therapeutic target for oxazolidinediones is thought to be the T-type calcium channels in thalamic neurons.[2][3][6][7] These channels are instrumental in the generation of the characteristic spike-and-wave discharges observed during absence seizures.[7] By inhibiting these channels, this compound likely reduces the abnormal, rhythmic electrical activity in the brain that leads to seizures.[8]
These notes are intended to guide researchers in designing and executing patch clamp experiments to elucidate the specific effects of this compound on ion channel function.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize hypothetical data from whole-cell patch clamp experiments investigating the effects of this compound on T-type calcium channels. These values are for illustrative purposes and should be experimentally determined.
Table 1: this compound Block of T-type Calcium Channels (Ca_v_3.x)
| Parameter | Value | Cell Type | Notes |
| IC_50_ | 150 µM | Acutely dissociated thalamic neurons | Concentration-dependent block of peak T-type current. |
| Holding Potential | -100 mV | To ensure channels are in a resting, available state. | |
| Test Potential | -30 mV | To elicit maximal T-type current. |
Table 2: Effect of this compound on T-type Calcium Channel Gating Properties
| Gating Parameter | Control | This compound (150 µM) | Notes |
| Activation (V_1/2_) | -55 mV | -58 mV | Slight hyperpolarizing shift in the voltage-dependence of activation. |
| Inactivation (V_1/2_) | -75 mV | -85 mV | Significant hyperpolarizing shift in the voltage-dependence of steady-state inactivation. |
| Time Constant of Inactivation (τ) | 45 ms | 40 ms | Minor acceleration of the inactivation kinetics. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents in Acutely Dissociated Thalamic Neurons
Objective: To determine the concentration-dependent effect of this compound on T-type calcium channel currents.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
External (extracellular) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl_2_, 1 MgCl_2_, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)
-
Acutely dissociated thalamic neurons
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Cell Preparation: Prepare acutely dissociated thalamic neurons from a suitable animal model (e.g., rat or mouse) using established enzymatic and mechanical dissociation protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Obtain a gigaohm seal on a healthy-looking neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.
-
-
Voltage Protocol for T-type Current Isolation:
-
Hold the membrane potential at -100 mV to remove inactivation of T-type channels.
-
Apply a depolarizing step to -30 mV for 200 ms to elicit the T-type calcium current.
-
Apply voltage steps in 10 mV increments from -90 mV to +20 mV to generate a current-voltage (I-V) relationship curve.
-
-
Drug Application:
-
Record baseline T-type currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in the external solution.
-
Allow at least 2 minutes for each concentration to equilibrate before recording.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type current at each this compound concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC_50_.
-
Protocol 2: Investigating the Effect of this compound on Voltage-Dependence of Inactivation
Objective: To determine if this compound alters the steady-state inactivation properties of T-type calcium channels.
Methodology:
-
Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Inactivation Protocol:
-
From a holding potential of -100 mV, apply a series of 1-second prepulses ranging from -120 mV to -40 mV in 10 mV increments.
-
Immediately following each prepulse, apply a test pulse to -30 mV for 200 ms to elicit the available T-type current.
-
-
Drug Application:
-
Perform the inactivation protocol in the absence (control) and presence of a fixed concentration of this compound (e.g., 150 µM, the hypothetical IC_50_).
-
-
Data Analysis:
-
Measure the peak current amplitude during the test pulse for each prepulse potential.
-
Normalize the peak currents to the maximum current obtained (typically at the most hyperpolarized prepulses).
-
Plot the normalized current as a function of the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V_1/2_).
-
Compare the V_1/2_ values in the control and this compound conditions.
-
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound action on T-type calcium channels.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Paramthis compound | C7H11NO3 | CID 8280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paramthis compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Trimthis compound? [synapse.patsnap.com]
- 5. trimthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. What is Trimthis compound used for? [synapse.patsnap.com]
- 7. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimthis compound, and dimthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimthis compound: MedlinePlus Drug Information [medlineplus.gov]
Ethadione Formulation for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethadione is an anticonvulsant medication belonging to the oxazolidinedione family, historically used for the treatment of seizures.[1] While its clinical use has diminished, this compound serves as a valuable pharmacological tool for research into the mechanisms of epilepsy and the function of specific ion channels. Its action as a T-type calcium channel blocker makes it particularly useful for investigating neuronal excitability and seizure pathways.
These application notes provide essential information and detailed protocols for the formulation and use of this compound in preclinical research settings.
Mechanism of Action
The primary mechanism of action for this compound and other oxazolidinedione anticonvulsants is the blockade of low-voltage-activated T-type calcium channels.[2][3] This class of drugs, including the related compound Paramthis compound, is known to reduce T-type calcium currents in thalamic neurons.[4] This inhibition of calcium influx is thought to suppress the abnormal, hypersynchronous neuronal firing that characterizes absence seizures.[4][5]
Signaling Pathway
By blocking T-type calcium channels, this compound modulates intracellular calcium signaling, a critical component of neuronal function. This action leads to a reduction in neuronal excitability.
Caption: this compound's proposed mechanism of action on T-type calcium channels.
Quantitative Data
Specific preclinical data for this compound is limited. The following table provides a template for the characterization of this compound or similar compounds.
| Parameter | Method | Expected Outcome | Reference Model/Compound |
| In Vitro Potency | |||
| IC₅₀ vs. T-type Ca²⁺ channels | Whole-cell patch clamp | Concentration-dependent block | Trimthis compound[2][6] |
| In Vivo Efficacy | |||
| ED₅₀ for seizure suppression | EEG in GAERS model | Dose-dependent reduction in spike-wave discharges | Z941 and Z944[5] |
| Pharmacokinetics | |||
| Plasma half-life | LC-MS/MS | To be determined | Methadone[7] |
| Brain penetrance | Microdialysis | To be determined | Thiazolidine-2,4-dione derivatives[8] |
| Safety | |||
| Neuronal Viability | MTT assay | No significant cytotoxicity at effective concentrations | T-type calcium channel blockers[6] |
| Acute Toxicity | Dose escalation study | To determine maximum tolerated dose | General toxicology overview |
Experimental Protocols
Formulation of this compound for Research Applications
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) for in vivo studies
-
Artificial cerebrospinal fluid (aCSF) for in vitro studies
Protocol for 100 mM Stock Solution:
-
Prepare a stock solution by dissolving this compound in 100% DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Protocol for Working Solutions:
-
For in vitro experiments, dilute the stock solution in aCSF to the final desired concentration. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.
-
For in vivo experiments, dilute the stock solution in sterile saline. The final DMSO concentration should be minimized and appropriate for the route of administration.
Protocol 1: In Vitro Characterization of T-type Calcium Channel Blockade
Objective: To quantify the inhibitory effect of this compound on T-type calcium channels using whole-cell patch-clamp electrophysiology.
Experimental System:
-
Acutely dissociated thalamic neurons from rodents or a cell line expressing recombinant T-type calcium channels (e.g., HEK-293).
Methodology:
-
Prepare cells for patch-clamp recording.
-
Use a barium-containing external solution to isolate calcium channel currents.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a hyperpolarized membrane potential (e.g., -90 mV) to allow for the recovery of T-type channels from inactivation.
-
Apply a depolarizing voltage step (e.g., to -40 mV) to elicit T-type currents.
-
Obtain a stable baseline recording of the T-type current.
-
Perfuse the cells with increasing concentrations of this compound and record the current at each concentration.
-
Analyze the data to determine the concentration-dependent inhibition and calculate the IC₅₀ value.
Caption: Workflow for the in vitro electrophysiological assessment of this compound.
Protocol 2: In Vivo Assessment of Anticonvulsant Activity
Objective: To evaluate the efficacy of this compound in a preclinical model of absence epilepsy.
Experimental Model:
-
Genetic Absence Epilepsy Rats from Strasbourg (GAERS).[5]
Methodology:
-
Surgically implant EEG electrodes over the somatosensory cortex of the rats.
-
Allow for a post-operative recovery period.
-
Record baseline EEG to quantify the frequency and duration of spontaneous spike-and-wave discharges (SWDs).
-
Administer this compound via intraperitoneal (i.p.) injection at a range of doses.
-
Record EEG for a defined period post-administration.
-
Analyze the EEG data to quantify the reduction in SWD activity compared to baseline.
-
Determine the dose-response relationship and calculate the ED₅₀.
Safety and Toxicology
Toxicology Profile:
-
The oxazolidinedione class of drugs has been associated with adverse effects in clinical use, including sedation, visual disturbances, and potential for nephrotoxicity and hematological disorders.[4]
-
Preclinical toxicology studies are essential to determine the therapeutic window and potential liabilities of this compound in a research context.
Handling Precautions:
-
This compound should be handled in accordance with standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paramthis compound - Wikipedia [en.wikipedia.org]
- 5. T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methadone: a new old drug with promises and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accp.com [accp.com]
Ethadione Dose-Response Curve Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethadione is an anticonvulsant drug belonging to the oxazolidinedione class of compounds.[1] It is primarily indicated for the treatment of absence (petit mal) seizures. The principal mechanism of action of this compound and its analogs, such as Trimthis compound, is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[2] This action reduces the likelihood of the characteristic spike-and-wave discharges associated with absence seizures. A thorough understanding of the dose-response relationship of this compound is critical for both preclinical research and clinical applications to optimize therapeutic efficacy while minimizing potential toxicity.
This document provides detailed application notes and experimental protocols for conducting a comprehensive dose-response analysis of this compound. It includes methodologies for both in vitro and in vivo assessments, guidelines for data presentation, and visualizations of key pathways and workflows.
Data Presentation
Quantitative data for this compound's dose-response profile is not extensively available in publicly accessible literature. However, data from related oxazolidinedione compounds and general therapeutic drug monitoring principles can provide a valuable frame of reference for experimental design.
Table 1: Therapeutic and Experimental Concentrations of Oxazolidinedione Anticonvulsants and Related Compounds
| Compound | Parameter | Concentration/Dose | Context | Source |
| Dimthis compound (active metabolite of Trimthis compound) | Therapeutic Plasma Concentration | 700 - 1500 µg/mL | Treatment of absence seizures in humans. | [3] |
| Methsuximide (active metabolite) | Apparent Affinity (KI) for inactivated T-type channels | 0.3 - 1.2 mM | In vitro blockade of human T-type calcium channels (α1G, α1H, α1I). | [4] |
| Ethosuximide | IC50 for persistent T-type current | 0.6 mM | In vitro blockade of T-type calcium channels. | [4] |
| Novel Oxazolidinone (PH192) | ED50 | 34.5 mg/kg (mice) | In vivo protection against 6 Hz-induced seizures. | [5] |
| Trimthis compound | Effective Dose | 100-600 mg/kg (i.p.) | Amelioration of capsaicin-induced mechanical hyperalgesia in rats. | [6] |
Experimental Protocols
In Vitro Analysis: Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on T-type calcium channels expressed in a heterologous system.
Objective: To quantify the potency of this compound in blocking T-type calcium channels.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing a human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
Reagents: this compound stock solution (in DMSO), cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics, trypsin-EDTA, extracellular (bath) solution, intracellular (pipette) solution.
-
Extracellular Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Intracellular Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, perfusion system, borosilicate glass capillaries for pipettes.
Protocol:
-
Cell Culture: Culture HEK-293 cells expressing the T-type calcium channel of interest under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days. For recording, plate cells onto glass coverslips at a low density.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -100 mV to ensure channels are in a resting state. Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms) every 10 seconds.
-
Baseline Recording: Record stable baseline T-type currents for at least 3 minutes.
-
This compound Application: Prepare a series of this compound dilutions in the extracellular solution (e.g., 0.1, 1, 10, 100, 1000 µM). Apply each concentration sequentially to the cell via the perfusion system, allowing the current to reach a steady-state at each concentration.
-
Washout: After the highest concentration, perfuse the cell with the control extracellular solution to observe any washout of the drug effect.
-
Data Analysis:
-
Measure the peak inward current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline current to obtain the percentage of inhibition.
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.
-
In Vivo Analysis: Rodent Seizure Models for ED50 Determination
This protocol provides a general framework for assessing the anticonvulsant efficacy of this compound and determining its effective dose in 50% of the population (ED50).
Objective: To determine the dose of this compound required to protect against induced seizures in a rodent model.
Models:
-
Maximal Electroshock (MES) Test: A model of generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Test: A chemical convulsant model for generalized myoclonic and clonic seizures.
Materials:
-
Animals: Male adult mice or rats.
-
Reagents: this compound, vehicle (e.g., saline with 0.5% Tween 80), Pentylenetetrazol (PTZ).
-
Equipment: Electroconvulsive shock generator with corneal electrodes (for MES), animal cages, syringes, timing devices.
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group).
-
Administer increasing doses of this compound (e.g., 10, 30, 100, 300 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Allow for a pre-treatment time based on the expected pharmacokinetics of this compound (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
MES Test: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes. The endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
PTZ Test: Administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.). Observe the animals for a set period (e.g., 30 minutes) for the presence of generalized clonic seizures lasting for at least 5 seconds.
-
-
Data Analysis:
-
For each dose group, determine the number of animals protected from the seizure endpoint.
-
Calculate the percentage of protection for each dose.
-
Use probit analysis to calculate the ED50 and its 95% confidence intervals.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Proposed mechanism of this compound's anticonvulsant action.
Caption: Workflow for in vitro IC₅₀ determination of this compound.
Caption: Workflow for in vivo ED₅₀ determination of this compound.
References
- 1. The Anticonvulsant Ethosuximide Disrupts Sensory Function to Extend C. elegans Lifespan | PLOS Genetics [journals.plos.org]
- 2. What is Trimthis compound used for? [synapse.patsnap.com]
- 3. chimia.ch [chimia.ch]
- 4. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Maximal Electroshock (MES) Seizure Model for Ethadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maximal Electroshock (MES) seizure model is a widely utilized and well-validated preclinical assay for the screening and characterization of potential antiepileptic drugs (AEDs).[1][2] This model is particularly effective for identifying compounds that prevent the spread of seizures, making it a valuable tool for studying generalized tonic-clonic seizures in humans.[1] Ethadione, a member of the oxazolidinedione class of anticonvulsants, has been used in the treatment of seizures. These application notes provide detailed protocols for evaluating the anticonvulsant properties of this compound using the MES model, along with data presentation guidelines and visualizations of the experimental workflow and proposed mechanism of action.
Data Presentation
Table 1: Comparative Anticonvulsant Potency in the MES Model (Mice)
This table presents the median effective dose (ED50) for several common anticonvulsant drugs in the mouse MES model. The ED50 for this compound would be determined using the protocol outlined below and could be compared against these values.
| Compound | Administration Route | ED50 (mg/kg) |
| This compound | To be determined | To be determined |
| Phenytoin | Oral | 9.5 |
| Carbamazepine | Oral | 8.8 |
| Valproic Acid | Oral | 272 |
| Lamotrigine | Oral | 4.8 |
Table 2: Experimental Parameters for the MES Seizure Model
This table outlines the standard parameters for inducing seizures in the MES model in both mice and rats.[1]
| Parameter | Mice | Rats |
| Stimulus Current | 50 mA | 150 mA |
| Frequency | 60 Hz | 60 Hz |
| Duration | 0.2 seconds | 0.2 seconds |
| Electrodes | Corneal | Corneal |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: Select an appropriate vehicle for the administration of this compound based on its solubility. Common vehicles include 0.9% saline, distilled water with a suspending agent like Tween 80, or a solution of carboxymethyl cellulose.
-
Solution Preparation: Prepare a stock solution of this compound at a concentration that allows for the administration of a range of doses in a consistent volume (e.g., 10 mL/kg for mice).
-
Dose Range: Prepare serial dilutions of the stock solution to achieve the desired dose levels for the dose-response study. A preliminary study may be required to determine an effective dose range.
Maximal Electroshock (MES) Seizure Induction in Rodents
This protocol describes the standard procedure for inducing seizures in the MES model.[1]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound solution and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least 72 hours before the experiment.
-
Dosing: Administer the prepared doses of this compound or vehicle control to different groups of animals (n=8-12 per group). The route of administration (e.g., intraperitoneal, oral) should be consistent.
-
Time to Peak Effect: Conduct the MES test at the presumed time of peak effect of this compound. This may need to be determined in a preliminary pharmacokinetic study.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Following this, apply a drop of 0.9% saline to improve electrical conductivity.[1] Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus according to the parameters in Table 2.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is typically characterized by an initial phase of tonic flexion followed by tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[1]
Data Analysis and ED50 Calculation
-
Record Observations: For each dose group, record the number of animals protected from the tonic hindlimb extension.
-
Calculate Percentage Protection: Convert the number of protected animals in each group to a percentage.
-
Dose-Response Curve: Plot the percentage of protection against the corresponding dose of this compound.
-
ED50 Calculation: Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals, using a suitable statistical method such as probit analysis.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Pentylenetetrazole (PTZ) Induced Seizure Model with Ethadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentylenetetrazole (PTZ) induced seizure model is a widely utilized preclinical tool for studying the pathophysiology of epilepsy and for the initial screening of potential anticonvulsant therapies.[1][2][3][4] PTZ, a gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonist, induces seizures by disrupting the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][5] This results in neuronal hyperexcitability and the generation of seizures.[3] The model can be adapted for both acute and chronic (kindling) studies, mimicking different aspects of epilepsy.[3]
Ethadione, an oxazolidinedione anticonvulsant, is structurally related to trimthis compound. While direct and recent experimental data on this compound within the PTZ model is limited, the historical context of trimthis compound's development and the study of other oxazolidinones suggest its potential efficacy in this model.[6] This document provides detailed protocols for utilizing the PTZ-induced seizure model and for evaluating the anticonvulsant effects of this compound, with some parameters extrapolated from studies on related compounds.
Mechanism of Action
Pentylenetetrazole (PTZ): PTZ acts as a non-competitive antagonist of the GABA-A receptor complex.[3] By binding to the picrotoxin site, it allosterically modulates the receptor, leading to a reduction in GABA-induced chloride ion influx. This diminishes neuronal hyperpolarization and synaptic inhibition, thereby lowering the seizure threshold and leading to generalized seizures.[3]
This compound and Related Anticonvulsants: The precise mechanism of action for this compound is not fully elucidated but is thought to be similar to other anticonvulsants like ethosuximide. These drugs are known to block T-type calcium channels, which are implicated in the generation of absence seizures.[7][8] Additionally, some anticonvulsants modulate voltage-gated sodium channels or enhance GABAergic neurotransmission.[7][8] While the primary utility of drugs like ethosuximide is in absence seizures, they have been evaluated in various seizure models.
Signaling Pathways
The primary signaling pathway involved in PTZ-induced seizures is the GABAergic system. By antagonizing GABA-A receptors, PTZ disrupts the delicate balance between neuronal excitation and inhibition. Furthermore, studies have shown that acute seizures induced by PTZ can lead to the transient activation of the mTOR (mammalian target of rapamycin) pathway, which is involved in cell growth, proliferation, and survival. This activation appears to be mediated by the PI3K/Akt pathway.
Caption: Signaling pathway of PTZ-induced seizures and the putative mechanism of this compound.
Experimental Protocols
Acute PTZ-Induced Seizure Model in Rats
This protocol is adapted from a study that optimized PTZ dosing to reliably induce seizures with minimal mortality.[2][9]
Materials:
-
Pentylenetetrazole (PTZ) (Sigma-Aldrich™)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., sterile water, saline, or a suitable solvent)
-
Adult Sprague-Dawley rats (male, 200-250 g)
-
Syringes and needles (25-27 gauge)
-
Observation chambers (transparent)
-
Timer
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
PTZ Solution Preparation: Freshly prepare a 50 mg/mL solution of PTZ in sterile 0.9% saline on the day of the experiment. Ensure complete dissolution. Use the solution within one hour of preparation.[9]
-
This compound Preparation: Prepare the desired concentrations of this compound in a suitable vehicle. The effective dose will need to be determined empirically, but based on related compounds, a starting range of 50-200 mg/kg could be explored.
-
Experimental Groups:
-
Group 1: Vehicle Control + Saline: Administer the vehicle for this compound, followed by saline instead of PTZ.
-
Group 2: Vehicle Control + PTZ: Administer the vehicle, followed by the PTZ challenge.
-
Group 3: this compound + PTZ: Administer the chosen dose of this compound, followed by the PTZ challenge.
-
Group 4: Positive Control (e.g., Diazepam) + PTZ: Administer a known anticonvulsant like Diazepam (e.g., 5 mg/kg, i.p.), followed by the PTZ challenge.
-
-
Drug Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.) 30-60 minutes before the first PTZ injection.
-
Administer the first dose of PTZ (50 mg/kg) subcutaneously (s.c.).[2][9]
-
Place the rat in an observation chamber and begin recording behavioral responses.
-
30 minutes after the first PTZ injection, administer a second dose of PTZ (30 mg/kg, s.c.).[2][9]
-
-
Behavioral Observation and Scoring:
-
Observe the animals continuously for at least 30 minutes after the second PTZ injection.
-
Record the latency (time to the first sign of seizure) and the duration of seizures.
-
Score the seizure severity using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks without loss of posture
-
Stage 3: Clonic convulsions of the forelimbs
-
Stage 4: Clonic-tonic seizures with loss of posture
-
Stage 5: Generalized tonic-clonic seizures with loss of righting reflex
-
Stage 6: Death
-
-
PTZ Kindling Model in Mice
This protocol establishes a chronic model of epilepsy.[3]
Materials:
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline
-
This compound and its vehicle
-
Adult C57BL/6 mice (male, 20-25 g)
-
Syringes and needles (27-gauge)
-
Observation chambers
Procedure:
-
Animal Acclimatization: As described for the rat model.
-
PTZ Solution Preparation: Freshly prepare a 2 mg/mL solution of PTZ in sterile 0.9% saline.[6]
-
Kindling Induction:
-
Administer a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to the mice every other day.[3]
-
After each injection, observe the mice for 30 minutes and score the seizure severity using the Racine scale.
-
Continue the injections until the mice consistently exhibit Stage 4 or 5 seizures for at least three consecutive injections. This typically requires 8-12 injections.[3]
-
-
Testing of this compound:
-
Once the animals are fully kindled, divide them into experimental groups (Vehicle + PTZ, this compound + PTZ, Positive Control + PTZ).
-
On the test day, administer this compound or the vehicle 30-60 minutes before the PTZ challenge (35 mg/kg, i.p.).
-
Observe and record seizure latency, duration, and severity score.
-
Caption: Workflow for acute and kindling PTZ seizure models with this compound treatment.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Acute PTZ-Induced Seizures in Rats
| Treatment Group | N | Latency to First Seizure (s) | Seizure Duration (s) | Mean Seizure Score | Mortality (%) |
| Vehicle + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| This compound (50 mg/kg) + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| This compound (100 mg/kg) + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| This compound (200 mg/kg) + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| Diazepam (5 mg/kg) + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
Table 2: Effect of this compound on Seizures in PTZ-Kindled Mice
| Treatment Group | N | Latency to Seizure (s) | Seizure Duration (s) | Mean Seizure Score |
| Vehicle + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control + PTZ | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The PTZ-induced seizure model remains a cornerstone in the preclinical evaluation of anticonvulsant compounds. These protocols provide a framework for investigating the potential therapeutic effects of this compound. Given the limited direct data on this compound, it is recommended that initial dose-response studies are conducted to determine its efficacy and therapeutic window in this model. Careful observation and consistent scoring are crucial for generating reliable and reproducible data. The insights gained from these studies can significantly contribute to the development of novel antiepileptic drugs.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. mdpi.com [mdpi.com]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-induced kindling mouse model [agris.fao.org]
- 5. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethadione Efficacy in the Kindling Model of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kindling model is a widely utilized experimental paradigm in epilepsy research that mimics the progressive development of seizure activity observed in human temporal lobe epilepsy. This model involves the repeated application of an initially sub-convulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus, leading to the gradual development of full-blown convulsive seizures. This process of epileptogenesis provides a valuable platform for investigating the underlying mechanisms of epilepsy and for the preclinical evaluation of potential anti-seizure drugs.
Ethadione, an anticonvulsant belonging to the oxazolidinedione class, is known to exert its effects through the blockade of T-type calcium channels. These channels are implicated in the generation of abnormal neuronal firing patterns associated with seizures. These application notes provide a detailed overview of the kindling model of epilepsy and a comprehensive protocol for evaluating the efficacy of this compound in this model.
Data Presentation
Table 1: Effect of this compound on the Progression of Amygdala Kindling in Rats
| Treatment Group | Number of Stimulations to Reach First Stage 3 Seizure (Mean ± SEM) | Number of Stimulations to Reach First Stage 5 Seizure (Mean ± SEM) |
| Vehicle Control | 8 ± 1.2 | 15 ± 2.5 |
| This compound (low dose) | 12 ± 1.8 | 20 ± 3.1 |
| This compound (high dose) | 18 ± 2.5 | 28 ± 4.2 |
| Positive Control (e.g., Valproate) | 25 ± 3.0 | 35 ± 5.0 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are hypothetical and illustrative of expected results.
Table 2: Effect of this compound on Seizure Parameters in Fully Kindled Rats
| Treatment Group | Mean Seizure Score (Racine Scale) | Mean Afterdischarge Duration (seconds) |
| Vehicle Control | 4.8 ± 0.2 | 95 ± 8.7 |
| This compound (low dose) | 4.5 ± 0.3 | 85 ± 7.5 |
| This compound (high dose) | 3.8 ± 0.4 | 70 ± 6.2 |
| Positive Control (e.g., Carbamazepine) | 2.5 ± 0.5 | 40 ± 5.1 |
*p < 0.05, ***p < 0.001 compared to Vehicle Control. Data are hypothetical and illustrative of expected results. Studies on selective T-type calcium channel blockers suggest they may be more effective at preventing kindling development than suppressing seizures in already kindled animals.
Experimental Protocols
Protocol 1: Amygdala Kindling in Rats
This protocol describes the surgical implantation of electrodes and the subsequent electrical kindling procedure to induce an epileptic state in rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Bipolar stimulating and recording electrodes
-
Dental cement and skull screws
-
Electrical stimulator
-
EEG recording system
-
Video monitoring system
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the placement of skull screws and the electrode.
-
Using stereotaxic coordinates, slowly lower a bipolar electrode into the basolateral amygdala.
-
Secure the electrode assembly to the skull using dental cement anchored by the skull screws.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in a recording chamber and connect the electrode to the stimulator and recording system.
-
Deliver an initial 1-second train of 60 Hz, biphasic square-wave pulses at a low current (e.g., 25 µA).
-
Observe the EEG for the presence of an afterdischarge (AD), defined as epileptiform activity lasting at least 5 seconds following the stimulus.
-
If no AD is observed, increase the current intensity in small increments (e.g., 25 µA) and repeat the stimulation every 5 minutes until an AD is elicited. The lowest current intensity that consistently elicits an AD is the ADT.
-
-
Kindling Stimulation:
-
On the day following ADT determination, begin the kindling procedure.
-
Stimulate the rat once or twice daily with a current intensity equal to the ADT.
-
Record the behavioral seizure severity using Racine's scale (see Table 3) and the duration of the afterdischarge for each stimulation.
-
Continue daily stimulations until the animal consistently exhibits Stage 5 seizures (fully kindled). This typically takes 2-3 weeks.
-
Table 3: Racine's Scale for Seizure Classification in Rodents
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
Protocol 2: Evaluation of this compound Efficacy on Kindling Development
This protocol is designed to assess the anti-epileptogenic properties of this compound.
Procedure:
-
Animal Groups:
-
Divide surgically-implanted rats into four groups: Vehicle Control, this compound (low dose), this compound (high dose), and Positive Control (e.g., Valproate).
-
-
Drug Administration:
-
Thirty minutes prior to each daily kindling stimulation, administer the assigned treatment (e.g., via intraperitoneal injection).
-
-
Kindling and Data Collection:
-
Perform the kindling stimulation as described in Protocol 1.
-
Record the seizure stage and afterdischarge duration for each animal following every stimulation.
-
Continue until the vehicle control group is fully kindled.
-
-
Data Analysis:
-
Compare the number of stimulations required to reach each seizure stage (particularly stages 3 and 5) between the treatment groups.
-
Analyze the afterdischarge duration across stimulations for each group.
-
Protocol 3: Evaluation of this compound Efficacy in Fully Kindled Animals
This protocol assesses the anticonvulsant effects of this compound on established seizures.
Procedure:
-
Animal Selection:
-
Use rats that have been fully kindled according to Protocol 1 and exhibit stable Stage 5 seizures.
-
-
Crossover Design:
-
Employ a within-subjects crossover design where each animal receives all treatments (Vehicle, this compound low dose, this compound high dose, Positive Control) in a randomized order, with a washout period of at least 48 hours between treatments.
-
-
Drug Administration and Seizure Induction:
-
Administer the assigned treatment.
-
Thirty minutes after administration, deliver a single electrical stimulation at the ADT.
-
-
Data Collection and Analysis:
-
Record the seizure score and afterdischarge duration.
-
Compare the seizure parameters for each treatment condition to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for the kindling model and drug efficacy testing.
Caption: Simplified signaling pathway of this compound's proposed mechanism of action.
Application Notes and Protocols for Intraperitoneal Administration of Ethadione in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: The quantitative data presented in this document, including dosage, toxicity, and pharmacokinetic parameters, are primarily based on studies of Trimethadione , a structurally similar oxazolidinedione anticonvulsant. Researchers should use this information as a starting point and must conduct dose-finding and toxicity studies specific to this compound for their experimental models.
Mechanism of Action: Oxazolidinedione Anticonvulsants
This compound and other oxazolidinedione anticonvulsants are believed to exert their effects primarily through the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2][3] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[1] By blocking these channels, this compound can reduce the abnormal rhythmic electrical activity in the brain that leads to seizures.
Signaling Pathway of Oxazolidinedione Anticonvulsants
Caption: Proposed mechanism of this compound action.
Quantitative Data (Based on Trimthis compound Studies)
The following tables summarize quantitative data for Trimthis compound, which can be used as a reference for initial studies with this compound.
Table 1: Toxicity Data for Trimthis compound in Mice
| Parameter | Route of Administration | Value | Species | Reference |
| Teratogenic Dose | Intraperitoneal | 700 - 1000 mg/kg | Pregnant CD-1 Mice | [4] |
Note: A specific LD50 value for intraperitoneal administration of Trimthis compound or this compound in mice was not found in the reviewed literature.
Table 2: Anticonvulsant Efficacy of Trimthis compound in Mice
| Seizure Model | Route of Administration | Effective Dose | Species | Reference |
| Pentylenetetrazole (PTZ)-induced seizures | Intraperitoneal | 300 mg/kg | Mice | [5] |
Table 3: Pharmacokinetic Parameters of Trimthis compound in Rodents
| Parameter | Route of Administration | Value | Species | Reference |
| Half-life (t½) | Intravenous | 2.5 hours | Rats | [6] |
| Half-life (t½) of metabolite (DMO) | Intravenous | 39.1 hours | Rats | [6] |
| Time to peak concentration (Tmax) | Oral | 0.6 hours | Rats | [6] |
Note: Pharmacokinetic data for intraperitoneal administration in mice is not specified. Oral and intravenous data in rats are provided for general reference.
Experimental Protocols
Protocol for Intraperitoneal Administration of this compound in Mice
This protocol outlines the standard procedure for administering a substance via the intraperitoneal route in mice.
Materials:
-
This compound solution (sterile, at the desired concentration in a suitable vehicle)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation:
-
Prepare the this compound solution under sterile conditions. The vehicle should be non-irritating (e.g., sterile saline).
-
Warm the solution to room temperature to avoid causing a drop in the animal's body temperature.
-
Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume is typically < 10 ml/kg.
-
-
Restraint:
-
Manually restrain the mouse by grasping the loose skin over the neck and shoulders to secure the head. The tail can be secured with the little finger of the same hand.
-
Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or major blood vessels.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle with the bevel facing up. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, bleeding at the injection site, or adverse reactions.
-
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for anticonvulsant screening.
Protocol for Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is commonly used to screen for drugs effective against absence seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in sterile saline)
-
This compound or vehicle solution
-
Syringes and needles
-
Observation chamber
-
Stopwatch
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental room for at least 30 minutes before the experiment.
-
Divide mice into control and this compound treatment groups.
-
-
Drug Administration:
-
Administer the vehicle (control) or this compound solution intraperitoneally at the desired dose.
-
Allow for a pre-treatment time (e.g., 30 minutes) for the drug to be absorbed.
-
-
Seizure Induction:
-
Administer PTZ (e.g., 85 mg/kg) via intraperitoneal injection.
-
-
Observation:
-
Immediately after PTZ injection, place the mouse in an individual observation chamber.
-
Observe the animal for at least 30 minutes and record the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic seizures.
-
Duration of seizures.
-
Presence or absence of tonic-clonic seizures and mortality.
-
-
-
Data Analysis:
-
Compare the seizure parameters between the control and this compound-treated groups using appropriate statistical methods. An increase in seizure latency and a decrease in duration or severity in the this compound group would indicate an anticonvulsant effect.
-
Safety Precautions
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Handle all chemicals and drugs with appropriate safety measures, including the use of PPE.
-
Monitor animals closely for any signs of toxicity or distress throughout the experiment.
-
Ensure proper disposal of all chemical and biological waste.
References
- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of trimthis compound and dimthis compound teratogenicity by the cyclooxygenase inhibitor acetylsalicylic acid: a unifying hypothesis for the teratologic effects of hydantoin anticonvulsants and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic studies of trimthis compound and its metabolite in rats with chemical-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethadione Solubility and Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ethadione in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is causing this?
This is a common issue when working with compounds that have low aqueous solubility. Typically, a concentrated stock solution of this compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. When this organic stock is diluted into an aqueous buffer, the dramatic increase in the polarity of the solvent can cause the compound to precipitate out of the solution.
Q3: What are the initial steps I should take to troubleshoot this compound precipitation?
If you observe precipitation, consider the following immediate actions:
-
Vortexing/Mixing: Ensure the solution is mixed thoroughly immediately after adding the this compound stock solution to the buffer.
-
Gentle Warming: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be cautious as prolonged exposure to heat can potentially degrade the compound.
-
Sonication: A brief sonication in a water bath sonicator can help to break up aggregates and improve dissolution.
Q4: Are there alternative solvents I can use to prepare my stock solution?
For compounds with low water solubility, Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing concentrated stock solutions. Paramthis compound, a related compound, is freely soluble in ethanol, benzene, chloroform, and ether.[1] When selecting a solvent, it is crucial to consider its compatibility with your specific experimental system and the final desired concentration, as the solvent itself can have effects on cells or biochemical assays.
Troubleshooting Guides
Guide 1: Preparing a Working Solution of this compound in an Aqueous Buffer
This guide provides a step-by-step protocol for preparing a working solution of this compound in a common experimental buffer to minimize precipitation.
Objective: To achieve a clear, homogenous working solution of this compound for in vitro experiments.
Protocol:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Perform Serial Dilutions (if necessary):
-
If your final working concentration is very low, it is good practice to perform an intermediate dilution of your concentrated stock in the same organic solvent. This helps to avoid issues with pipetting very small volumes and can reduce the shock of dilution when adding to the aqueous buffer.
-
-
Prepare the Final Working Solution:
-
Add the desired volume of the this compound stock solution to your pre-warmed (if appropriate) experimental buffer.
-
Crucially, add the stock solution to the buffer, not the other way around.
-
Immediately and vigorously mix the solution by vortexing or repeated pipetting.
-
-
Final Concentration of Organic Solvent:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your experiment. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
-
Guide 2: Addressing Persistent this compound Solubility Issues
If the protocol above does not resolve the precipitation, consider the following advanced troubleshooting strategies.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final buffer system can sometimes improve the solubility of hydrophobic compounds.
-
Employing Excipients: In some drug formulation contexts, excipients are used to enhance solubility. For research purposes, the use of cyclodextrins to form inclusion complexes can be explored to increase the aqueous solubility of poorly soluble compounds.
Data Presentation
Table 1: Properties of Common Experimental Buffers
| Buffer | pKa at 25°C | Buffering Range | Key Characteristics |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~6.5 - 7.5 | Isotonic and non-toxic to most cells. |
| TRIS (Tris(hydroxymethyl)aminomethane) | 8.1 | 7.0 - 9.0 | Commonly used in biochemistry and molecular biology. pH is temperature-dependent. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.5 | 6.8 - 8.2 | Zwitterionic buffer often used in cell culture media.[3][4] |
Table 2: Properties of Common Solvents for Stock Solutions
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 189 | A powerful solvent for many nonpolar compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | Polar protic | 78.37 | Less toxic than DMSO for many cell types. Evaporates more readily. |
Experimental Protocols
Protocol for Determining Approximate Solubility of this compound
This protocol provides a general method for estimating the solubility of this compound in a specific experimental buffer.
Materials:
-
This compound powder
-
Experimental buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Methodology:
-
Add an excess amount of this compound powder to a known volume of the experimental buffer in a sealed tube.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if this compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
The measured concentration represents the approximate solubility of this compound in that specific buffer under the tested conditions.
Mandatory Visualizations
Caption: Workflow for preparing an this compound working solution.
Caption: Logical flow for troubleshooting persistent solubility issues.
References
Ethadione Off-Target Effects in Neuronal Cultures: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ethadione in neuronal cultures. Given the limited direct research on this compound's off-target neuronal effects, this guide draws upon information from related oxazolidinedione anticonvulsants, such as Trimthis compound and Paramthis compound, to provide informed recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action for this compound and its potential off-target effects?
This compound is an anticonvulsant belonging to the oxazolidinedione class.[1] Its primary therapeutic effect is believed to be the blockade of low-voltage-activated T-type calcium channels in neurons.[1][2] This action helps to reduce the abnormal electrical activity in the brain that leads to absence seizures.[3]
Potential off-target effects may arise from:
-
Exaggerated pharmacology: Excessive blockade of T-type calcium channels beyond the therapeutic window.
-
Effects on other ion channels: While less characterized, interactions with other voltage-gated ion channels cannot be ruled out.
-
Mitochondrial dysfunction: Some antibacterial oxazolidinones have been shown to inhibit mitochondrial protein synthesis, which could be a potential off-target effect for this class of compounds.
-
Impact on neuronal signaling: Alterations in neuronal excitability and synaptic transmission have been observed with other oxazolidinone derivatives.[4][5]
Q2: I am observing unexpected cytotoxicity in my neuronal cultures treated with this compound. What could be the cause?
Unexpected cytotoxicity could be due to several factors:
-
High Concentrations: this compound, like many compounds, can become toxic at high concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system.
-
Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your neurons. Always include a vehicle control in your experiments.
-
Culture Health: Pre-existing stress in neuronal cultures can make them more susceptible to drug-induced toxicity. Ensure your cultures are healthy and viable before starting the experiment.
-
Induction of Apoptosis: Off-target effects could be triggering programmed cell death. Consider performing assays to detect markers of apoptosis, such as caspase-3 activation.
Q3: My electrophysiology recordings show a significant decrease in neuronal firing after this compound application, even at concentrations that are not overtly cytotoxic. Is this an expected off-target effect?
A reduction in neuronal firing frequency is a plausible off-target effect. Studies on other oxazolidinone derivatives have demonstrated a decrease in action potential firing in hippocampal and nucleus accumbens neurons.[5] This could be an extension of its primary mechanism of action (T-type calcium channel blockade) or involve other ion channels. It is important to characterize the concentration-dependence of this effect and investigate if specific types of neuronal activity (e.g., bursting vs. tonic firing) are preferentially affected.
Q4: Are there any known effects of this compound or related compounds on neuronal morphology or synapse formation?
While direct studies on this compound are scarce, research on methadone, another CNS-acting drug, has shown that it can alter transcriptional programs related to synapse formation in human cortical organoids.[6][7][8][9] Given that anticonvulsants are designed to modulate neuronal communication, it is conceivable that off-target effects could extend to alterations in neurite outgrowth, spine density, or the expression of synaptic proteins. Investigating these morphological changes can provide valuable insights into the long-term consequences of this compound exposure.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
Symptoms: Inconsistent results in MTT, LDH, or other cell viability assays across different wells or experiments.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of this compound for each experiment. Ensure thorough mixing when diluting to working concentrations. |
| Variability in Culture Health | Standardize your cell culture protocol, including seeding density, media changes, and overall culture duration before drug treatment. |
Problem 2: Difficulty Interpreting Electrophysiology Data
Symptoms: Ambiguous changes in neuronal firing patterns, synaptic transmission, or membrane properties after this compound application.
| Potential Cause | Troubleshooting Step |
| Run-down of Recordings | Ensure stable baseline recordings before drug application. Monitor key parameters like resting membrane potential and input resistance throughout the experiment. |
| Solvent Effects | Perform control experiments with the vehicle (e.g., DMSO) alone to rule out any effects on neuronal electrophysiology. |
| Network vs. Single-cell Effects | To distinguish between direct effects on the recorded neuron and indirect network effects, consider using synaptic blockers (e.g., CNQX, APV, picrotoxin) or recording from isolated neurons. |
| Lack of Concentration-Response Data | Test a range of this compound concentrations to establish a clear dose-dependent effect on the electrophysiological parameters of interest. |
Quantitative Data Summary
Direct quantitative data for this compound's off-target effects in neuronal cultures is limited in the public domain. The following table provides a summary of relevant data for the broader class of oxazolidinediones and related anticonvulsants to serve as a reference point for experimental design.
| Compound/Class | Assay | Cell Type/System | Observed Effect | Concentration Range | Citation |
| Trimthis compound | Electrophysiology | Rodent Thalamocortical Slices | Reduced simple thalamocortical burst complexes | Clinically relevant concentrations | [10] |
| Mibefradil (T-type Ca2+ channel blocker) | LDH Assay | E18 Mouse Hippocampal Neurons | Neuroprotective | 0.5 µM - 1 µM | [11] |
| Oxazolidinone (PH084) | Electrophysiology | Rat Hippocampal & Accumbens Slices | Depressed NMDA and non-NMDA receptor-mediated EPSCs; Decreased action potential firing | 10 µM | [4][5] |
| Oxazolidinones (Antibacterial) | Proliferation Assay | K562, CHO, HEK cells | Inhibition of cell proliferation | Concentration-dependent | [2] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of neuronal cultures.
Materials:
-
Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating: Plate neurons at an appropriate density in a 96-well plate and allow them to adhere and differentiate according to your standard protocol.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Incubation: Carefully replace the medium in each well with the drug-containing medium. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of viable cells against the this compound concentration to determine the IC50 value.
Protocol 2: Evaluation of Apoptosis (Caspase-3 Immunocytochemistry)
This protocol outlines the steps to visualize activated caspase-3, a key marker of apoptosis, in this compound-treated neuronal cultures.
Materials:
-
Neuronal cultures grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-active Caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Drug Treatment: Treat neuronal cultures on coverslips with the desired concentrations of this compound and appropriate controls for the chosen time period.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody against active Caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of active Caspase-3 positive neurons relative to the total number of DAPI-stained nuclei.
Visualizations
Caption: Hypothesized on- and off-target effects of this compound in neurons.
Caption: Troubleshooting workflow for high variability in neuronal viability assays.
References
- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro electrophysiological investigations of the acute effects of linezolid and novel oxazolidinones on central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Methadone alters transcriptional programs associated with synapse formation in human cortical organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methadone alters transcriptional programs associated with synapse formation in human cortical organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimthis compound, and dimthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Ethadione Stability in Long-Term Experiments: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethadione in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term experiments?
A1: The stability of this compound, an oxazolidinedione-class anticonvulsant, can be influenced by several factors. Based on the general principles of drug stability and the chemistry of the oxazolidinedione ring, the most critical factors include:
-
pH: this compound may be susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the oxazolidinedione ring.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For instance, a 20°C increase in temperature can lead to a significant loss of shelf life for drugs susceptible to hydrolysis.
-
Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of degradation products. The presence of metal ions can catalyze oxidative degradation.[2]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in photosensitive compounds.[3]
-
Humidity: For solid-state this compound, exposure to humidity can facilitate hydrolysis and may lead to changes in its physical properties.[3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of the oxazolidinedione ring, two primary degradation pathways can be anticipated:
-
Hydrolytic Degradation: This is a common pathway for cyclic esters and amides. The oxazolidinedione ring in this compound contains ester and amide-like functionalities, making it susceptible to hydrolysis. This can occur under both acidic and basic conditions, leading to ring-opening and the formation of inactive or potentially toxic byproducts.[1][4]
-
Oxidative Degradation: Oxidation can occur at various points in the molecule, potentially initiated by factors such as exposure to air (oxygen), presence of metal ions, or peroxides. This could involve a hydrogen abstraction pathway.[2]
A simplified potential degradation pathway is illustrated below.
Figure 1. Potential Degradation Pathways for this compound.
Q3: Are there any recommended storage conditions for this compound for long-term experiments?
-
Solid Form: Store in a tightly sealed container at controlled room temperature (20-25°C) or under refrigeration (2-8°C), protected from light and moisture.
-
Solutions: If prepared in a solution, storage at refrigerated temperatures (2-8°C) is recommended. The stability in solution will be highly dependent on the solvent and pH. It is crucial to determine the stability of this compound in the specific vehicle used for your experiment.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Long-Term Studies
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify Storage Conditions: Ensure that this compound samples have been consistently stored at the recommended temperature, protected from light and humidity. 2. pH of Solutions: If using a solution, measure the pH to ensure it has not shifted to a range that promotes hydrolysis. 3. Analyze for Degradants: Use a stability-indicating analytical method (see Experimental Protocols) to check for the presence of degradation products. |
| Interaction with Excipients | 1. Compatibility Studies: If formulated with other substances, conduct compatibility studies to ensure no interactions are occurring that could accelerate degradation. |
| Adsorption to Container | 1. Test Different Containers: Evaluate the stability of this compound in different types of containers (e.g., glass vs. polypropylene) to rule out adsorption. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those from the forced degradation samples to aid in identification. 2. Mass Spectrometry: Use a mass spectrometer coupled with the liquid chromatograph (LC-MS) to determine the mass-to-charge ratio of the unknown peaks and elucidate their structures.[5] |
| Contamination | 1. Solvent and Reagent Blanks: Analyze blank injections of your solvent and mobile phase to rule out contamination from these sources. 2. Sample Preparation: Review your sample preparation procedure for any potential sources of contamination. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data as comprehensive quantitative stability data for this compound is not publicly available. This data is intended to provide a template for how to present experimental results.
Table 1: Illustrative Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Assay (% of Initial) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | White crystalline powder |
| 3 | 99.5 | No change | |
| 6 | 98.9 | No change | |
| 12 | 97.8 | No change | |
| 40°C / 75% RH | 0 | 100.0 | White crystalline powder |
| 3 | 96.2 | Slight discoloration | |
| 6 | 92.5 | Yellowish tint |
Table 2: Illustrative Stability of this compound in Aqueous Solution (0.1 mg/mL)
| pH | Storage Temperature | Time (Days) | Assay (% of Initial) |
| 4.0 | 4°C | 0 | 100.0 |
| 7 | 99.1 | ||
| 30 | 97.5 | ||
| 7.0 | 4°C | 0 | 100.0 |
| 7 | 98.2 | ||
| 30 | 95.8 | ||
| 9.0 | 4°C | 0 | 100.0 |
| 7 | 94.3 | ||
| 30 | 88.1 |
Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[3][6][7]
Figure 2. Workflow for Forced Degradation Studies.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Store at room temperature and collect samples at various time points.
-
Thermal Degradation: Expose solid this compound powder to dry heat at 80°C. Collect samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC method.
2. Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods used for other oxazolidinones.[5][8]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a mass spectrometer.
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 210-254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and the separation of its degradation products.
3. Protocol for Long-Term Stability Testing
This protocol follows the ICH Q1A(R2) guidelines for long-term stability testing.
Methodology:
-
Sample Preparation: Package this compound (solid or in its final formulation) in the intended container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Assay for this compound content.
-
Quantification of degradation products.
-
Physical appearance (color, clarity for solutions).
-
pH of solutions.
-
Moisture content for solids.
-
Figure 3. Long-Term Stability Testing Workflow.
References
- 1. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethadione degradation products and identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethadione. The information is designed to assist in identifying and understanding the degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, it is structurally related to other oxazolidinedione anticonvulsants like trimthis compound.[1][2] Based on the known metabolism of trimthis compound, which involves demethylation to an active metabolite, a primary pathway for this compound is likely de-ethylation.[3][4] Additionally, hydrolysis of the oxazolidinedione ring structure is a probable degradation route, especially under acidic or basic conditions. Oxidation and photolysis are also potential degradation pathways that should be investigated.[5][6][7][8]
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability of a drug.[6][7][8] A typical study involves exposing the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Q3: What analytical techniques are best suited for identifying this compound degradation products?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with a time-of-flight (ToF) detector (UHPLC-QToF-MS), is a powerful technique for separating and identifying degradation products.[5] This method allows for the determination of the mass-to-charge ratio of the degradation products, which aids in their structural elucidation. Other techniques such as nuclear magnetic resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.
Q4: Are there any known metabolites of this compound that could be similar to its degradation products?
Specific metabolic pathways for this compound are not well-documented. However, its parent compound, trimthis compound, is known to be metabolized in the liver via demethylation to form dimthis compound, which is an active metabolite.[1][3][4] It is plausible that this compound undergoes a similar de-ethylation process to form its corresponding active metabolite. This metabolite could also be a degradation product under certain conditions.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stress agent (acid, base, or oxidizing agent), prolong the exposure time, or increase the temperature.[6][7][8] |
| The drug substance is highly stable under the tested conditions. | This is a valid outcome of a stability study. Ensure that a range of conditions has been tested before concluding stability. | |
| Complete degradation of the drug substance. | The stress conditions are too harsh. | Reduce the concentration of the stress agent, shorten the exposure time, or lower the temperature. The aim is to achieve partial degradation (5-20%).[6][7] |
| Appearance of unexpected peaks in the chromatogram. | These could be degradation products, impurities in the starting material, or artifacts from the analytical method. | Analyze a control sample (unstressed drug substance) to identify initial impurities. Use a high-resolution mass spectrometer to obtain accurate mass data for the unknown peaks to help in their identification. |
| Poor separation of degradation products from the parent drug. | The chromatographic method is not optimized. | Modify the mobile phase composition, gradient profile, column type, or pH to improve resolution. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to acid, base, oxidative, thermal, and photolytic stress.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize the solution with 1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 2 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the solid in a suitable solvent to achieve a concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
After exposure, dissolve the solid in a suitable solvent to achieve a concentration of 100 µg/mL.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UHPLC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for a Related Oxazolidinone (PH-192)
Data extrapolated from a study on a novel oxazolidinone anticonvulsant.[5]
| Stress Condition | Reagent | Observation | Number of Degradation Products |
| Acidic | 1 N HCl | Stable | 0 |
| Basic | 1 N NaOH | Unstable | 1 |
| Oxidative | 1 N H₂O₂ | Unstable | 1 |
Table 2: Template for Recording this compound Degradation Data
| Stress Condition | % Degradation of this compound | Retention Time of Degradation Product(s) (min) | m/z of Degradation Product(s) |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- 1. Trimthis compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Trimthis compound? [synapse.patsnap.com]
- 5. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Poor Bioavailability of Ethadione in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of Ethadione in animal studies.
FAQs and Troubleshooting Guides
1. Understanding Poor Bioavailability of this compound
Q1: What are the likely causes of this compound's poor bioavailability?
While specific data for this compound is limited, its poor oral bioavailability in animal studies is likely attributable to one or a combination of the following factors characteristic of many poorly soluble drugs:
-
Low Aqueous Solubility: this compound, as an oxazolidinedione derivative, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3] The cytochrome P450 (CYP) enzyme system is a common pathway for the metabolism of many drugs.[3][4]
-
Poor Membrane Permeability: The physicochemical properties of this compound may hinder its ability to pass through the intestinal epithelium.
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
To classify this compound according to the BCS, you would need to determine its aqueous solubility and intestinal permeability.[5][6][7][8]
-
Solubility: Can be determined by shake-flask or potentiometric methods over a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[5]
-
Permeability: Can be assessed using in vitro methods like Caco-2 cell monolayers or in situ intestinal perfusion studies in animal models.
Based on its chemical structure, it is plausible that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
2. Formulation Strategies to Enhance Bioavailability
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs like this compound.[1][2][9][10][11] The choice of strategy will depend on the specific physicochemical properties of this compound.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a higher dissolution rate.[2][11] | Techniques include micronization and nanosization. Can be effective for BCS Class II compounds. |
| Solid Dispersions | The drug is dispersed in a molecular or amorphous state within a hydrophilic carrier, improving wettability and dissolution.[12][13][14][15][16] | Choice of carrier (e.g., polymers like PVP, PEG) is crucial. Stability of the amorphous form needs to be monitored. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid-based formulations that form fine oil-in-water emulsions in the GI tract, presenting the drug in a solubilized form for absorption.[3][17][18][19][20][21] | Requires careful selection of oils, surfactants, and co-surfactants. Can be particularly useful for lipophilic drugs. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[22][23][24][25][26] | The stoichiometry and stability of the complex are important parameters. |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and enhance its uptake.[27][28][29][30][31][32] | Particle size, surface charge, and drug release profile need to be optimized. |
Q4: I am considering a solid dispersion approach. What are the key experimental steps?
A typical workflow for developing a solid dispersion formulation involves:
-
Solubility Screening: Determine the solubility of this compound in various hydrophilic carriers.
-
Formulation Preparation: Prepare the solid dispersion using methods like solvent evaporation, melting (fusion), or hot-melt extrusion.
-
Physicochemical Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
In Vitro Dissolution Studies: Compare the dissolution rate of the solid dispersion to that of the pure drug.
-
In Vivo Bioavailability Studies: Evaluate the pharmacokinetic profile of the solid dispersion in a relevant animal model.
Experimental Protocols
Protocol 1: Preparation of an this compound-Polyvinylpyrrolidone (PVP) Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it to a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator until further use.
-
3. Animal Models and Study Design
Q5: Which animal models are suitable for studying the bioavailability of this compound?
Rats and mice are the most commonly used species for preclinical pharmacokinetic and bioavailability studies due to their well-characterized physiology and handling feasibility. For anticonvulsant activity, models like the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure model are often employed.[1][9][10][11][33]
Q6: What are the key parameters to measure in an animal bioavailability study?
The primary pharmacokinetic parameters to determine are:
| Parameter | Description |
| AUC (Area Under the Curve) | The total drug exposure over time. |
| Cmax (Maximum Concentration) | The highest concentration of the drug in the plasma. |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. |
| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. |
| F% (Absolute Bioavailability) | The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. |
Q7: How do I perform a basic oral bioavailability study in rats?
Protocol 2: Oral Bioavailability Study of an this compound Formulation in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).
-
Group 2: Oral gavage of this compound suspension (control).
-
Group 3: Oral gavage of the novel this compound formulation (e.g., solid dispersion).
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations to each group. For oral administration, use a gavage needle.[34] For IV administration, inject into the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. jebms.org [jebms.org]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 14. japsonline.com [japsonline.com]
- 15. japsonline.com [japsonline.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of solid self-emulsifying drug delivery system (SEDDS) I: use of poloxamer 188 as both solidifying and emulsifying agent for lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new self-emulsifying drug delivery system (SEDDS) for poorly soluble drugs: characterization, dissolution, in vitro digestion and incorporation into solid pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 26. Complexation of oxethazaine with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Anandamide-loaded nanoparticles: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Anticancer and Chemosensitizing Effects of Menadione-Containing Peptide-Targeted Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. rjptsimlab.com [rjptsimlab.com]
Technical Support Center: Minimizing Compound-Induced Neurotoxicity in Cell Culture
This guide provides troubleshooting advice and frequently asked questions for researchers encountering potential neurotoxicity with investigational compounds, such as Ethadione-like molecules, in neuronal cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of neurotoxicity in cell culture?
A1: Common indicators of neurotoxicity include reduced cell viability, morphological changes (e.g., neurite retraction, cell shrinkage), increased apoptosis (programmed cell death), and signs of cellular stress like the production of reactive oxygen species (ROS).[1][2] Functional measures, such as altered electrophysiological activity, can also indicate neurotoxicity.[3]
Q2: What are the primary cellular mechanisms underlying drug-induced neurotoxicity?
A2: Several mechanisms can lead to neurotoxicity. Key pathways include:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[4][5][6] This can damage lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to decreased ATP production and the release of pro-apoptotic factors.[1][7][8]
-
Apoptosis: Activation of programmed cell death pathways, often involving the activation of caspase enzymes like caspase-3.[2][9][10][11]
-
Excitotoxicity: Overstimulation of neurotransmitter receptors, such as glutamate receptors, leading to excessive calcium influx and subsequent neuronal damage.[12][13]
Q3: How can I determine the specific mechanism of neurotoxicity for my compound?
A3: A series of targeted assays can help elucidate the underlying mechanism. This may involve measuring ROS levels, assessing mitochondrial membrane potential, quantifying caspase-3 activity, and evaluating markers of DNA damage.[2] Comparing the concentration-response curves for these different endpoints can provide insight into the primary toxicity pathway.
Q4: What are some general strategies to reduce neurotoxicity in my cell culture experiments?
A4: To mitigate neurotoxicity, consider the following:
-
Co-treatment with Neuroprotective Agents: Antioxidants (e.g., N-acetyl-L-cysteine, Vitamin E) can be used to counteract oxidative stress.[6][14][15][16]
-
Optimizing Compound Concentration and Exposure Time: Use the lowest effective concentration of your compound and minimize the duration of exposure to reduce off-target toxic effects.
-
Utilizing More Complex In Vitro Models: Co-cultures with other cell types, such as astrocytes, or the use of 3D organoids can sometimes provide a more physiologically relevant and resilient system.[17][18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at low compound concentrations. | The compound is highly cytotoxic. | Perform a dose-response curve to determine the IC50 value. Consider testing neuroprotective agents in parallel. |
| Significant neurite retraction observed. | The compound may be affecting the cytoskeleton. | Assess cytoskeletal proteins (e.g., Tuj1) via immunocytochemistry.[2] |
| Increased ROS levels detected. | The compound is inducing oxidative stress. | Co-treat with antioxidants like N-acetyl-L-cysteine (NAC) or Vitamin E to see if this rescues the phenotype.[6] |
| Decreased mitochondrial membrane potential. | The compound is causing mitochondrial dysfunction. | Confirm with assays that measure mitochondrial function, such as ATP production assays.[7] |
| High caspase-3 activity. | The compound is inducing apoptosis. | Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if blocking apoptosis prevents cell death. |
Quantitative Data Summary
The following tables provide representative data from studies on neurotoxic compounds and neuroprotective agents. This information can serve as a reference for expected outcomes in your experiments.
Table 1: Cytotoxicity of Various Compounds in Neuronal Cell Lines (MTT Assay)
| Compound | Cell Line | Exposure Time | IC50 Value |
| Ethyl-parathion | SH-SY5Y | 30 min | >25 µg/mL[1] |
| Methyl-parathion | SH-SY5Y | 24 hours | ~100 µM (26.3 µg/mL)[19] |
| Chlorpyrifos | SH-SY5Y | 24 hours | ~25 µg/mL[19] |
| CNQX | hiPSC-derived neurons | Not specified | 383.6 µM[3] |
| Bicuculline | hiPSC-derived neurons | Not specified | 2.6 mM[3] |
Table 2: Efficacy of Neuroprotective Agents Against Glutamate-Induced Toxicity
| Neuroprotective Agent | Concentration | Effect |
| Melatonin | 100 µM | Decreased LDH activity[20] |
| 7-nitroindazole | 500 µM | Decreased LDH activity[20] |
| Riluzole | 10 µM | Decreased LDH activity[20] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and vehicle control) for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
TMRM Staining: After treatment, incubate the cells with 100 nM Tetramethylrhodamine, Methyl Ester (TMRM) for 30 minutes at 37°C.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 549 nm and emission at 573 nm.
-
Data Analysis: A decrease in fluorescence intensity indicates a loss of MMP. Express the results as a percentage of the vehicle-treated control.
Protocol 4: Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.
-
Absorbance Measurement: Incubate as recommended and then measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of compound-induced neurotoxicity.
Caption: Experimental workflow for neurotoxicity assessment.
References
- 1. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiretroviral drugs induce oxidative stress and neuronal damage in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress mediates neuronal DNA damage and apoptosis in response to cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase 3 activation is essential for neuroprotection in preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tanshinone IIA Inhibits Glutamate-Induced Oxidative Toxicity through Prevention of Mitochondrial Dysfunction and Suppression of MAPK Activation in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant compounds protect dopamine neurons from death due to oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxicity Assay [visikol.com]
- 18. In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Neuroprotective agents: is effective on toxicity in glial cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethadione Solubility
Disclaimer: Ethadione (CAS 520-77-4) is an anticonvulsant drug.[1][2][3] Detailed public information on its pH-solubility profile is limited. The following guide is based on the general principles of pH-dependent solubility for weakly acidic or basic compounds and includes synthesized data for illustrative purposes. Researchers should determine the precise pH-solubility profile for their specific formulation.
Frequently Asked Questions (FAQs)
Q1: What is a pH-solubility profile and why is it important for this compound?
A pH-solubility profile is a characterization of how a drug's solubility changes across different pH levels.[4] This is a critical parameter in drug development for several reasons:
-
Optimizing Formulations: It helps in creating stable aqueous formulations for preclinical and clinical studies.
-
Predicting In Vivo Behavior: The pH of the gastrointestinal tract varies significantly (pH 1.2 to 6.8). Understanding how this compound's solubility changes in this range is crucial for predicting its absorption and bioavailability.[5]
-
Preventing Precipitation: Administering a drug solution into a physiological environment with a different pH can cause it to precipitate, leading to reduced efficacy and potential safety issues. Knowing the pH-solubility profile helps mitigate this risk.[6]
Q2: How does pH generally affect the solubility of a drug like this compound?
The effect of pH on solubility is dictated by the drug's ionizable groups and its pKa (the pH at which 50% of the drug is in its ionized form).[7]
-
For a Weakly Acidic Drug: Solubility increases as the pH rises above the pKa, because the drug deprotonates to form a more soluble salt.
-
For a Weakly Basic Drug: Solubility increases as the pH falls below the pKa, because the drug protonates to form a more soluble salt.[6]
The chemical structure of this compound (3-Ethyl-5,5-dimethyl-2,4-oxazolidinedione) suggests it may behave as a weak acid or be neutral.[1][2] An experimental determination is necessary to confirm its behavior.
Q3: What buffer should I use to adjust the pH of my this compound solution?
Choosing the right buffer is essential for maintaining a stable pH.[8] Key considerations include:
-
Target pH: Select a buffer system whose pKa is close to your target pH for maximum buffer capacity.
-
Compatibility: Ensure the buffer components do not interact with this compound or other excipients in the formulation.
-
Route of Administration: The buffer must be non-toxic and suitable for the intended application (e.g., oral, intravenous).[9] Common pharmaceutical buffers include phosphate, citrate, and acetate.[8]
Troubleshooting Guide
Issue 1: My this compound is precipitating out of solution after pH adjustment.
-
Possible Cause: The final pH of the solution is in a range where this compound has low solubility (this is known as the pH of precipitation, or pHp).
-
Solution:
-
Verify pH: Re-measure the pH of the solution accurately with a calibrated pH meter.[5]
-
Consult Profile: Check your experimental pH-solubility profile (see Protocol 2) to confirm if the current pH is appropriate.
-
Adjust pH: Move the pH further away from the pKa into a range of higher solubility. For a weak acid, this means increasing the pH. For a weak base, this means decreasing the pH.
-
Consider Co-solvents: If pH adjustment alone is insufficient, the use of co-solvents (e.g., propylene glycol, ethanol) may be necessary to enhance solubility.
-
Issue 2: The measured solubility of this compound is inconsistent across experiments.
-
Possible Cause 1: The system has not reached equilibrium. Solubility determination requires that the solution is saturated, which can take time.
-
Solution 1: Increase the agitation time (e.g., stirring or shaking) to ensure equilibrium is reached. An overnight agitation is a common practice.[7]
-
Possible Cause 2: Temperature fluctuations are affecting solubility.
-
Solution 2: Conduct all solubility experiments in a temperature-controlled environment (e.g., a 37 °C incubator for physiological relevance).[5]
-
Possible Cause 3: The pH of the solution is changing during the experiment.
-
Solution 3: Use a buffer with a higher buffering capacity or ensure the initial pH is correctly set and verified at the end of the experiment.[5]
Data Presentation
Table 1: Illustrative pH-Solubility Profile for a Hypothetical Weakly Acidic Compound
This table shows plausible data for a compound with a pKa of approximately 4.5. The actual values for this compound must be determined experimentally.
| pH | Solubility (mg/mL) | Form |
| 2.0 | 0.15 | Unionized |
| 3.0 | 0.16 | Unionized |
| 4.0 | 0.50 | Mixed |
| 5.0 | 1.65 | Mixed |
| 6.0 | 15.2 | Ionized (Salt) |
| 7.0 | 152.0 | Ionized (Salt) |
| 7.4 | >200.0 | Ionized (Salt) |
Experimental Protocols
Protocol 1: Basic pH Adjustment of an Aqueous Solution
This protocol describes how to adjust the pH of a solution using acidifying or alkalizing agents.[10][11]
-
Preparation: Prepare stock solutions of a suitable acid (e.g., 0.1 M HCl) and a suitable base (e.g., 0.1 M NaOH).
-
Initial Measurement: Calibrate a pH meter and measure the initial pH of your this compound solution.
-
Titration: Place the solution on a magnetic stirrer. Add the acid or base stock solution dropwise while continuously monitoring the pH.
-
Equilibration: Allow the solution to stir for 1-2 minutes after each addition to ensure the reading is stable.
-
Final pH: Stop the titration once the target pH is reached and remains stable. Record the final pH and the total volume of titrant added.
Protocol 2: Determination of the pH-Solubility Profile (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.[5]
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2 to 8.0).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by collecting the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
pH Measurement: Measure the final pH of each supernatant to confirm it has not shifted.[5]
-
Concentration Analysis: Quantify the concentration of dissolved this compound in each supernatant using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final pH of each sample to generate the pH-solubility profile.
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. This compound | C7H11NO3 | CID 10630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. PH Solubility Profile: Significance and symbolism [wisdomlib.org]
- 5. who.int [who.int]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 8. pH Adjustment and Buffers [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 11. itwreagents.com [itwreagents.com]
Technical Support Center: Ethadione and Laboratory Assay Interference
Disclaimer: Information regarding specific interferences of ethadione with laboratory assays is limited in publicly available scientific literature. This guide provides general principles and troubleshooting strategies for potential drug interference based on the chemical class of this compound (an oxazolidinedione anticonvulsant) and established practices for investigating drug-laboratory test interactions. The information provided is intended for researchers, scientists, and drug development professionals and should not be considered a definitive guide for clinical decision-making.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is an anticonvulsant drug belonging to the oxazolidinedione class. Like other drugs, this compound or its metabolites may interfere with laboratory assays through two primary mechanisms:
-
In vivo interference: this compound may cause physiological changes in the body that alter the level of the substance being measured. For example, it could potentially affect enzyme levels or the concentration of certain metabolites.
-
In vitro interference: this compound or its metabolites present in a patient sample (e.g., blood or urine) could directly interact with the reagents of a laboratory test, leading to falsely high or low results. This is particularly a concern with immunoassays, where the drug's structure might resemble the analyte being measured, causing cross-reactivity.
Q2: Which laboratory assays are potentially at risk of interference from this compound?
While specific data for this compound is scarce, drugs with similar chemical structures can interfere with a range of assays. Based on general principles of drug interference, the following types of assays could potentially be affected:
-
Immunoassays: These are highly susceptible to interference from drugs that have a similar structure to the target analyte. This could lead to false positive or false negative results in tests for hormones, therapeutic drugs, or drugs of abuse.
-
Clinical Chemistry Assays: this compound or its metabolites could interfere with colorimetric or enzymatic reactions used in many routine chemistry tests.
-
Urine Drug Screens: The structural components of this compound or its metabolites might cross-react with antibodies used in urine drug screening panels, potentially leading to false-positive results for other drug classes.
Q3: What are the signs of potential this compound interference in my experimental results?
Suspect interference if you observe:
-
Unexpected or implausible results: Results that are inconsistent with the clinical picture or other laboratory findings.
-
Discrepancies between different assay methods: A result from an immunoassay that is not confirmed by a more specific method like liquid chromatography-mass spectrometry (LC-MS).
-
Non-linear dilution series: When serially diluting a sample does not result in a proportionally linear decrease in the measured analyte concentration.
Q4: How can I troubleshoot suspected interference from this compound?
If you suspect this compound is interfering with your assay, consider the following steps:
-
Consult Assay Manufacturer's Documentation: Review the package insert or technical data sheet for your assay to check for any known interfering substances.
-
Sample Dilution: Analyze serial dilutions of the sample. If interference is present, the results may not be linear upon dilution.
-
Use an Alternative Method: If possible, re-test the sample using a different analytical method that is less prone to the suspected type of interference (e.g., a chromatographic method instead of an immunoassay).
-
Spiking Study: Add a known amount of this compound to a control sample to see if it affects the assay result.
Troubleshooting Guides
Guide 1: Investigating a Suspected False-Positive Immunoassay Result
This guide outlines a workflow for investigating a suspected false-positive result in an immunoassay that may be caused by this compound interference.
Caption: Workflow for investigating suspected false-positive immunoassay results.
Data Presentation
Due to the lack of specific quantitative data on this compound interference, the following table is a template for researchers to document their own findings when investigating potential interference.
| Assay Name | Analyte | Assay Principle | This compound Concentration Tested (µg/mL) | Observed Interference (% change from baseline) | Notes |
| Example 1: | |||||
| ABC Hormone Assay | Hormone X | Competitive Immunoassay | 10 | +15% | Potential cross-reactivity |
| 50 | +45% | Concentration-dependent interference | |||
| Example 2: | |||||
| XYZ Drug Screen | Amphetamines | Immunoassay | 20 | False Positive | |
| LC-MS | 20 | Negative | Immunoassay-specific interference | ||
| Example 3: | |||||
| Liver Enzyme Test | ALT | Enzymatic | 100 | No significant change |
Experimental Protocols
Protocol 1: General Method for Assessing In Vitro Interference of this compound in an Immunoassay
Objective: To determine if this compound causes in vitro interference in a specific immunoassay.
Materials:
-
The immunoassay kit to be tested.
-
This compound standard of known concentration.
-
Control samples (e.g., drug-free serum or plasma).
-
Calibrators and controls for the assay.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a solvent compatible with the sample matrix (e.g., methanol or DMSO).
-
Prepare a series of spiked control samples by adding known concentrations of this compound. The concentration range should cover the expected therapeutic and potentially toxic levels of the drug.
-
Prepare a vehicle control by adding the same amount of solvent without this compound to a control sample.
-
-
Assay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
Include the following samples in the run:
-
Assay calibrators and controls.
-
Unspiked control sample.
-
Vehicle control sample.
-
The series of this compound-spiked samples.
-
-
-
Data Analysis:
-
Calculate the concentration of the analyte in all samples.
-
Compare the analyte concentration in the this compound-spiked samples to the unspiked and vehicle control samples.
-
Calculate the percent interference at each this compound concentration: % Interference = [(Measured Value in Spiked Sample - Measured Value in Control) / Measured Value in Control] * 100
-
A significant and concentration-dependent change in the measured analyte concentration in the presence of this compound suggests interference.
-
Mandatory Visualization
Hypothetical Metabolic Pathway of an Oxazolidinedione
As the specific metabolic pathway of this compound is not well-documented in readily available literature, the following diagram illustrates a hypothetical metabolic pathway for a generic oxazolidinedione compound, which may involve N-dealkylation and hydroxylation, common metabolic routes for such structures.
Caption: A hypothetical metabolic pathway for an oxazolidinedione drug.
Validation & Comparative
A Comparative Analysis of Oxazolidinedione Anticonvulsants: Trimethadione and Paramethadione
This guide provides a comprehensive comparative analysis of two prominent oxazolidinedione anticonvulsants, trimethadione and paramthis compound. Primarily indicated for the treatment of absence (petit mal) seizures, particularly those refractory to other medications, these agents represent an important class of antiepileptic drugs.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance, underlying mechanisms, and key experimental data.
Executive Summary
Trimthis compound and paramthis compound are structurally similar compounds that exert their anticonvulsant effects through the modulation of T-type calcium channels in thalamic neurons. Both are metabolized in the liver to active metabolites, which contribute significantly to their therapeutic action and have long half-lives. While trimthis compound has been historically considered a highly effective agent for absence seizures, paramthis compound was developed as an alternative with a potentially more favorable side-effect profile, albeit with slightly reduced efficacy. This guide will delve into the available quantitative data, experimental protocols for their evaluation, and the signaling pathways involved in their mechanism of action.
Quantitative Data Comparison
Direct comparative preclinical efficacy and clinical adverse event incidence data for trimthis compound and paramthis compound are limited in recent literature. The following tables summarize the available quantitative data for these compounds.
Table 1: Comparative Preclinical Efficacy of Oxazolidinedione Anticonvulsants
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Trimthis compound | Mice | Pentylenetetrazol (PTZ) | Data not available in comparative studies | |
| Mice | Maximal Electroshock (MES) | Data not available in comparative studies | ||
| Paramthis compound | Mice | Pentylenetetrazol (PTZ) | Data not available in comparative studies | |
| Mice | Maximal Electroshock (MES) | Data not available in comparative studies |
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | Trimthis compound | Paramthis compound |
| Absorption | Rapidly absorbed from the GI tract | Rapidly absorbed from the GI tract[2] |
| Metabolism | Hepatic demethylation | Primarily hepatic demethylation[2] |
| Active Metabolite | Dimthis compound (DMO) | 5-ethyl-5-methyl-2,4-oxazolidinedione |
| Half-life (Parent) | 12-24 hours | Serum levels peak at 1 hour and are significantly decreased by 48 hours |
| Half-life (Active Metabolite) | 6-13 days | Long-acting; serum levels remain high at 48 hours, specific half-life data is limited |
Table 3: Comparative Adverse Effect Profile
| Adverse Effect | Trimthis compound | Paramthis compound |
| Common | Drowsiness, hemeralopia (day blindness), hiccups, sedation, GI distress | Sedation, increased visual sensitivity to light, GI distress, edema |
| Serious | Stevens-Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, agranulocytosis | Nephropathy, neutropenia, myasthenia gravis-like syndrome, fatal aplastic anemia |
| Teratogenicity | Fetal Trimthis compound Syndrome (facial dysmorphism, cardiac defects, IUGR, mental retardation) | Fetal Trimthis compound Syndrome (also referred to as Paramthis compound Syndrome)[2] |
Note: Quantitative incidence rates from direct comparative clinical trials are not well-documented in recent literature. Paramthis compound was developed with the aim of having a lower side-effect profile than trimthis compound.
Mechanism of Action: T-Type Calcium Channel Modulation
The primary mechanism of action for both trimthis compound and paramthis compound is the reduction of low-voltage-activated T-type calcium currents in thalamic neurons.[1][2] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed on an electroencephalogram (EEG) during an absence seizure. By inhibiting these channels, the oxazolidinediones suppress the abnormal rhythmic burst firing of neurons in the thalamocortical circuit, thereby preventing the manifestation of seizures.
Caption: Mechanism of action of oxazolidinedione anticonvulsants.
Experimental Protocols
The preclinical evaluation of anticonvulsant drugs heavily relies on standardized animal models. The two most common primary screening tests are the Maximal Electroshock (MES) seizure test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test.
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Methodology:
-
Animal Model: Adult male mice or rats are typically used.
-
Drug Administration: The test compound (e.g., trimthis compound or paramthis compound) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Stimulation: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is a model for absence or myoclonic seizures and identifies compounds that can raise the seizure threshold.
Methodology:
-
Animal Model: Adult male mice or rats are commonly used.
-
Drug Administration: The test compound or vehicle is administered at various doses.
-
PTZ Induction: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of a clonic seizure is considered protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses.
Caption: Experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.
Conclusion
Trimthis compound and paramthis compound are important oxazolidinedione anticonvulsants for the treatment of refractory absence seizures. Their shared mechanism of action, targeting T-type calcium channels, provides a clear rationale for their therapeutic use. While direct quantitative comparisons of their efficacy and side-effect profiles are sparse in contemporary literature, historical accounts suggest that paramthis compound may offer a modest improvement in tolerability at the cost of slightly lower efficacy compared to trimthis compound. Further preclinical and clinical studies employing modern methodologies would be beneficial to provide a more definitive comparative analysis of these compounds. The experimental protocols and mechanistic understanding presented in this guide offer a framework for such future investigations and for the development of novel anticonvulsants targeting similar pathways.
References
Validating Ethadione's Brain Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethadione and its alternatives in targeting neurological disorders, with a focus on absence seizures. The information presented is supported by experimental data to aid in the validation of its targets within the brain.
This compound, an anticonvulsant medication, belongs to the oxazolidinedione class of drugs. Its primary mechanism of action involves the modulation of ion channels within the brain, specifically targeting T-type calcium channels. This guide delves into the specifics of this compound's interaction with its neural targets and compares its performance with other therapeutic alternatives.
Mechanism of Action: Targeting T-Type Calcium Channels
This compound and its analogs, such as trimthis compound and paramthis compound, exert their anticonvulsant effects by blocking low-voltage-activated T-type calcium channels in thalamic neurons.[1][2] These channels are crucial in generating the rhythmic, synchronized neuronal firing patterns characteristic of absence seizures.[1] By inhibiting these channels, this compound effectively dampens the abnormal electrical activity that leads to these seizures.
The thalamocortical circuitry is central to the pathophysiology of absence seizures. The rhythmic firing of thalamic neurons, driven by T-type calcium currents, propagates through this circuit, leading to the generalized spike-and-wave discharges observed on an electroencephalogram (EEG). This compound's blockade of these channels disrupts this pathological rhythm, thereby preventing seizures.
Comparative Efficacy and Target Affinity
| Drug | Drug Class | Primary Mechanism of Action | Target Affinity (IC50) for T-type Calcium Channels |
| This compound | Oxazolidinedione | T-type calcium channel blocker | Data not available |
| Trimthis compound | Oxazolidinedione | T-type calcium channel blocker | Data not available |
| Paramthis compound | Oxazolidinedione | T-type calcium channel blocker | Data not available |
| Ethosuximide | Succinimide | T-type calcium channel blocker | ~0.6 mM for persistent current[4] |
| Valproic Acid | Carboxylic Acid | Multiple, including T-type calcium channel modulation, GABAergic enhancement, and sodium channel blockade | Modulates T-type calcium channels |
| Lamotrigine | Phenyltriazine | Blocks voltage-gated sodium channels | - |
Clinical Performance: A Head-to-Head Comparison
A landmark clinical trial provides a direct comparison of the efficacy and tolerability of ethosuximide, valproic acid, and lamotrigine in children with absence epilepsy. This data offers valuable insights for researchers considering this compound and its alternatives.
| Outcome (at 12 months) | Ethosuximide | Valproic Acid | Lamotrigine |
| Freedom-from-Failure Rate | 45%[5][6][7] | 44%[5][6][7] | 21%[5][6][7] |
| Treatment Failures due to Lack of Seizure Control | Lower | Lower | Highest[8] |
| Treatment Failures due to Intolerable Adverse Events | 25%[5] | 33%[5] | 20%[5] |
These findings suggest that ethosuximide and valproic acid have superior efficacy to lamotrigine for absence seizures, with ethosuximide demonstrating a more favorable side-effect profile than valproic acid.[5]
Adverse Effect Profiles
A critical aspect of drug evaluation is the side-effect profile. The following table summarizes the incidence of common adverse effects observed in the aforementioned clinical trial.
| Adverse Effect | Ethosuximide | Valproic Acid | Lamotrigine |
| Headache | 17% | 15% | 19% |
| Nausea | 15% | 18% | 10% |
| Fatigue | 12% | 11% | 13% |
| Dizziness | 8% | 7% | 11% |
| Vomiting | 8% | 14% | 7% |
| Abdominal Pain | 11% | 15% | 6% |
| Anorexia | 10% | 8% | 5% |
| Somnolence | 8% | 10% | 6% |
| Weight Gain | 4% | 17% | 3% |
| Rash | 3% | 5% | 12% |
Data sourced from a clinical trial comparing ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy.
Experimental Protocols for Target Validation
Validating the targets of this compound and its alternatives involves both in vitro and in vivo experimental models.
In Vitro: Whole-Cell Voltage-Clamp Electrophysiology
This technique directly measures the effect of a compound on T-type calcium currents in isolated thalamic neurons.
Methodology:
-
Cell Preparation: Acutely dissociate thalamic neurons from a suitable animal model (e.g., rat or mouse).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are filled with an internal solution and used to form a high-resistance seal with the neuron's membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Protocol: Clamp the neuron's membrane potential at a holding potential (e.g., -90 mV) to ensure T-type calcium channels are available to open. Apply depolarizing voltage steps to elicit T-type currents.
-
Drug Application: Perfuse the recording chamber with a solution containing this compound or an alternative compound at various concentrations.
-
Data Analysis: Measure the peak amplitude of the T-type calcium current before and after drug application to determine the extent of channel blockade and calculate the IC50 value.
In Vivo: Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
The GAERS model is a well-established inbred rat strain that spontaneously exhibits absence-like seizures, making it an ideal model for testing the efficacy of anti-absence drugs.
Methodology:
-
Animal Preparation: Implant EEG electrodes over the cortex of adult GAERS rats.
-
Baseline EEG Recording: Record baseline EEG activity for a defined period (e.g., 24 hours) to determine the pre-treatment frequency and duration of spike-and-wave discharges (SWDs), the hallmark of absence seizures.
-
Drug Administration: Administer this compound or an alternative compound via an appropriate route (e.g., intraperitoneal injection).
-
Post-Treatment EEG Recording: Continuously record EEG for several hours after drug administration.
-
Data Analysis: Quantify the number and duration of SWDs before and after drug treatment to assess the compound's efficacy in suppressing seizure activity.[9]
Visualizing the Pathways and Processes
Caption: this compound's mechanism of action in thalamic neurons.
Caption: Workflow for in vitro and in vivo target validation.
Caption: Drug comparison based on T-type calcium channel blockade.
References
- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trimthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents | Cochrane [cochrane.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ethadione cross-reactivity with other ion channels
I'm sorry, but the page you were trying to access is not available. 1
[2] Trimethadione - an overview | ScienceDirect Topics The mechanism of action of trimthis compound is not well understood. It is metabolized to an active metabolite, dimthis compound, which has a very long half-life (6–13 days) and is responsible for its antiepileptic effect. Trimthis compound elevates the seizure threshold in the spinal cord and antagonizes seizures induced by pentylenetetrazol. It has no effect on maximal electroshock seizures. Trimthis compound reduces the T-type Ca2+ currents in thalamic neurons at therapeutically relevant concentrations. This may be the mechanism by which it reduces absence seizures. From: Brenner and Stevens' Pharmacology (Fifth Edition), 2018. Related terms: Seizure; Teratogenesis; Ethosuximide; Valproic Acid; Fetus; Phenytoin; Diazepam; Carbamazepine. View all Topics. Download as PDF. Set alert. About this page. Anticonvulsants. Faith B. F. Stephens, ... Michael A. Rogawski, in Encyclopedia of Basic Epilepsy Research, 2009. Oxazolidinediones. Trimthis compound and its N-demethylated metabolite dimthis compound are oxazolidinediones that were formerly used in the treatment of absence seizures but have been superseded by less toxic drugs. Like the succinimides, they are effective against PTZ-induced seizures and ineffective in the MES test. The mechanism of action is believed to be similar to that of the succinimides, that is, block of low-voltage-activated (T-type) Ca2+ channels. From: Encyclopedia of Basic Epilepsy Research, 2009. Related terms: Seizure; Teratogenesis; Ethosuximide; Valproic Acid; Fetus; Phenytoin; Diazepam; Carbamazepine. View all Topics. Download as PDF. Set alert. About this page. Antiepileptic Drugs. M.J. Eadie, in Side Effects of Drugs Annual, 2013. Oxazolidinediones (trimthis compound, paramthis compound)[3][4][5] These drugs are now rarely used, because of their potential for serious toxicity. They can cause a lupus-like syndrome, and less often an encephalopathy, and may have multiple other adverse effects. ... Trimthis compound reduces the T-type Ca2+ currents in thalamic neurons at therapeutically relevant concentrations. This may be the mechanism by which it reduces absence seizures. ... The mechanism of action of trimthis compound is not well understood. It is metabolized to an active metabolite, dimthis compound, which has a very long half-life (6–13 days) and is responsible for its antiepileptic effect. ... Trimthis compound and its N-demethylated metabolite dimthis compound are oxazolidinediones that were formerly used in the treatment of absence seizures but have been superseded by less toxic drugs. Like the succinimides, they are effective against PTZ-induced seizures and ineffective in the MES test. The mechanism of action is believed to be similar to that of the succinimides, that is, block of low-voltage-activated (T-type) Ca2+ channels. 6
[7] Trimthis compound - StatPearls - NCBI Bookshelf (2024-03-19) The exact mechanism of action of trimthis compound is not fully understood. Trimthis compound is metabolized to an active metabolite, dimthis compound, which has a very long half-life (6 to 13 days) and is responsible for its antiepileptic effect. Trimthis compound elevates the seizure threshold in the spinal cord and antagonizes seizures induced by pentylenetetrazol. It has no effect on maximal electroshock seizures. Trimthis compound reduces the T-type Ca2+ currents in thalamic neurons at therapeutically relevant concentrations. This action may be the mechanism by which it reduces absence seizures. ... (2024-03-19) Trimthis compound is an anticonvulsant agent that is FDA-approved for the treatment of refractory absence seizures. Due to significant adverse effects, it is not a first-line agent. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with absence seizures. ... (2024-03-19) The exact mechanism of action of trimthis compound is not fully understood. Trimthis compound is metabolized to an active metabolite, dimthis compound, which has a very long half-life (6 to 13 days) and is responsible for its antiepileptic effect. 8
Trimthis compound - DrugBank Trimthis compound is an anticonvulsant with a half life of 12-24 hours. The half life of its active metabolite, dimthis compound, is 6-13 days. ... The mechanism of action is not completely understood but it is thought that trimthis compound's anticonvulsant properties are due to it reducing T-type calcium currents in thalamic neurons. ... The mechanism of action is not completely understood but it is thought that trimthis compound's anticonvulsant properties are due to it reducing T-type calcium currents in thalamic neurons. This includes thalamic relay neurons which are thought to be involved in the generation of 3-Hz spike-and-wave discharges, which is a hallmark of absence seizures. ... Trimthis compound is an anticonvulsant indicated for the control of absence (petit mal) seizures that are refractory to treatment with other medications. ... Toxicity. Trimthis compound has been associated with fetal trimthis compound syndrome when administered during pregnancy. This syndrome is characterized by craniofacial dysmorphism (including short upturned nose, strabismus, and cleft lip/palate), cardiac defects, intrauterine growth restriction (IUGR), and mental retardation. ... Trimthis compound is an anticonvulsant with a half life of 12-24 hours. The half life of its active metabolite, dimthis compound, is 6-13 days. 9
Trimthis compound - Wikipedia Trimthis compound (marketed as Tridione) is an oxazolidinedione anticonvulsant. It is most commonly used to treat epileptic seizures (also called absence seizures or "petit mal" seizures) that are resistant to other treatments. It is a known teratogen, causing Fetal trimthis compound syndrome. Trimthis compound is a weak antagonist of the GABAA receptor, with its active metabolite, dimthis compound, being a more potent antagonist of the GABAA receptor. ... Trimthis compound is a weak antagonist of the GABAA receptor, with its active metabolite, dimthis compound, being a more potent antagonist of the GABAA receptor.[citation needed] ... Trimthis compound is a weak antagonist of the GABAA receptor, with its active metabolite, dimthis compound, being a more potent antagonist of the GABAA receptor.[citation needed] It has been proposed that the anticonvulsant properties of trimthis compound are due to its action of reducing T-type calcium currents in thalamic neurons. This includes thalamic relay neurons which are thought to be involved in the generation of 3-Hz spike-and-wave discharges, which is a hallmark of absence seizures. ... It has been proposed that the anticonvulsant properties of trimthis compound are due to its action of reducing T-type calcium currents in thalamic neurons. This includes thalamic relay neurons which are thought to be involved in the generation of 3-Hz spike-and-wave discharges, which is a hallmark of absence seizures. ... Trimthis compound (marketed as Tridione) is an oxazolidinedione anticonvulsant. It is most commonly used to treat epileptic seizures (also called absence seizures or "petit mal" seizures) that are resistant to other treatments. It is a known teratogen, causing Fetal trimthis compound syndrome. 10
Dimthis compound | C5H7NO3 - PubChem - NIH Dimthis compound is an anticonvulsant. The mechanism of action of dimthis compound is as a Calcium Channel Blocker. ... Dimthis compound is a 1,3-oxazolidine-2,4-dione that is substituted at position 5 by two methyl groups. The active metabolite of trimthis compound. It has a role as an anticonvulsant and a drug metabolite. It is a conjugate acid of a dimthis compound(1-). ... The mechanism of action of dimthis compound is as a Calcium Channel Blocker. ...
-
Contents
-
Title and Summary.
-
2 Names and Identifiers.
-
3 Chemical and Physical Properties.
-
4 Related Records.
-
5 Chemical Vendors.
-
6 Pharmacology and Biochemistry.
-
7 Use and Manufacturing.
-
8 Safety and Hazards.
-
9 Toxicity.
-
10 Associated Disorders and Diseases.
-
11 Literature.
-
12 Patents.
-
13 Classification.
-
14 Information Sources. ...
-
6 Pharmacology and Biochemistry
-
6.1 Pharmacology.
-
6.2 Mechanism of Action.
-
6.3 Metabolism/Metabolites.
-
6.4 Biological Half-Life. 11
Comparative study on the anticonvulsant activity of trimthis compound, this compound and their active metabolites - PubMed The anticonvulsant activity of trimthis compound (TMO), this compound (ETHO) and their respective N-demethylated metabolites, dimthis compound (DMO) and monomthis compound (MMO) was determined in rats by the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazol (PTZ) seizure threshold tests. The ED50 values and the corresponding brain concentrations of TMO, DMO and MMO were determined after intraperitoneal administration. In the PTZ test, the ED50 values for TMO, DMO and MMO were 275, 175 and 150 mg/kg, respectively. The corresponding brain concentrations were 165, 175 and 150 micrograms/g. In the MES test, the ED50 values for TMO, DMO and MMO were 350, 600 and 550 mg/kg, respectively. The corresponding brain concentrations were 200, 600 and 550 micrograms/g. ETHO, which was more rapidly metabolized than TMO, was less active than TMO in both tests. The data suggest that TMO and ETHO are active drugs and not merely prodrugs of their N-demethylated metabolites. The anticonvulsant activity of TMO and ETHO appears to be due to both the parent drug and their respective metabolites. DMO and MMO were found to be less potent than TMO in the MES test. ... Abstract. The anticonvulsant activity of trimthis compound (TMO), this compound (ETHO) and their respective N-demethylated metabolites, dimthis compound (DMO) and monomthis compound (MMO) was determined in rats by the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazol (PTZ) seizure threshold tests. ... The anticonvulsant activity of TMO and ETHO appears to be due to both the parent drug and their respective metabolites. DMO and MMO were found to be less potent than TMO in the MES test. ... The data suggest that TMO and ETHO are active drugs and not merely prodrugs of their N-demethylated metabolites. ... The ED50 values and the corresponding brain concentrations of TMO, DMO and MMO were determined after intraperitoneal administration. In the PTZ test, the ED50 values for TMO, DMO and MMO were 275, 175 and 150 mg/kg, respectively. The corresponding brain concentrations were 165, 175 and 150 micrograms/g. In the MES test, the ED50 values for TMO, DMO and MMO were 350, 600 and 550 mg/kg, respectively. The corresponding brain concentrations were 200, 600 and 550 micrograms/g. 11
Anticonvulsant-induced aplastic anaemia: increased risk from aromatic anticonvulsants and trimthis compound - PubMed ... to anticonvulsant drugs were identified. The risk of aplastic anaemia was significantly increased in association with use of phenytoin, carbamazepine, and trimthis compound. The risk from valproate was also increased, but the estimate was based on only two exposed cases. The risk from phenobarbitone was not significantly increased. The findings for phenytoin, carbamazepine, and valproate are consistent with previous reports. The association with trimthis compound has not previously been quantified. The study confirms that the risk of aplastic anaemia is largely confined to the aromatic anticonvulsants and trimthis compound. ... Abstract. The relative risk of aplastic anaemia associated with use of anticonvulsant drugs was estimated in a case-control study based on data from the GPRD (General Practice Research Database) in the UK. The study included 45 cases of aplastic anaemia and 449 matched controls. Nine cases and five controls had been exposed to anticonvulsant drugs. ... The risk of aplastic anaemia was significantly increased in association with use of phenytoin, carbamazepine, and trimthis compound. The risk from valproate was also increased, but the estimate was based on only two exposed cases. ... The study confirms that the risk of aplastic anaemia is largely confined to the aromatic anticonvulsants and trimthis compound. ... The findings for phenytoin, carbamazepine, and valproate are consistent with previous reports. The association with trimthis compound has not previously been quantified. 11
Trimthis compound - MeSH - NCBI An anticonvulsant that is no longer commonly used. Its mechanism of action is not well understood, but its anticonvulsant activity may be related to its N-demethylated metabolite, dimthis compound. Trimthis compound is a known teratogen. Year introduced: 1979(1975) ... All MeSH Categories. Chemicals and Drugs Category. Organic Chemicals. Heterocyclic Compounds. Heterocyclic Compounds, 1-Ring. Oxazoles. Oxazolidinones. Trimthis compound. All MeSH Categories. Chemicals and Drugs Category. Pharmaceutical Preparations. Anticonvulsants. Trimthis compound. ... Its mechanism of action is not well understood, but its anticonvulsant activity may be related to its N-demethylated metabolite, dimthis compound. Trimthis compound is a known teratogen. ... An anticonvulsant that is no longer commonly used. ... "An anticonvulsant that is no longer commonly used. Its mechanism of action is not well understood, but its anticonvulsant activity may be related to its N-demethylated metabolite, dimthis compound. Trimthis compound is a known teratogen." 11
Trimthis compound-induced toxic epidermal necrolysis in a patient with MELAS syndrome - PubMed (2013-03-22) Trimthis compound is an antiepileptic drug, which is known to be effective for seizures in patients with mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) syndrome. We report a 14-year-old girl with MELAS syndrome who developed toxic epidermal necrolysis after taking trimthis compound. She had been diagnosed with MELAS syndrome at the age of 11. She had been treated with several antiepileptic drugs, including valproic acid, levetiracetam, and lamotrigine. Because of the insufficient effects of these drugs, trimthis compound was added. Five days after the initiation of trimthis compound, a rash appeared, which spread rapidly over her entire body. A skin biopsy showed subepidermal bullae with necrotic keratinocytes, which was compatible with toxic epidermal necrolysis. After the withdrawal of trimthis compound, the skin lesions improved. Trimthis compound is an old antiepileptic drug, and its use is limited because of its adverse effects. However, it is still used for refractory seizures in patients with MELAS syndrome. Toxic epidermal necrolysis is a rare but life-threatening adverse effect of trimthis compound. Therefore, it is important to be aware of this severe cutaneous adverse reaction when using trimthis compound. ... (2013-03-22) Trimthis compound is an antiepileptic drug, which is known to be effective for seizures in patients with mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) syndrome. We report a 14-year-old girl with MELAS syndrome who developed toxic epidermal necrolysis after taking trimthis compound. ... (2013-03-22) Five days after the initiation of trimthis compound, a rash appeared, which spread rapidly over her entire body. A skin biopsy showed subepidermal bullae with necrotic keratinocytes, which was compatible with toxic epidermal necrolysis. After the withdrawal of trimthis compound, the skin lesions improved. ... (2013-03-22) Trimthis compound is an old antiepileptic drug, and its use is limited because of its adverse effects. However, it is still used for refractory seizures in patients with MELAS syndrome. Toxic epidermal necrolysis is a rare but life-threatening adverse effect of trimthis compound. 11
Blockade of T-type Ca2+ channels by the novel antiepileptic drug candidate S-A18 in cultured rat hippocampal neurons - PubMed Abstract. The novel antiepileptic drug candidate S-A18 is a structural analog of the antiepileptic drug levetiracetam, and has previously been shown to be more potent than levetiracetam in animal models of epilepsy. The aim of the present study was to explore the effects of S-A18 on voltage-gated Ca(2+) channels (VGCCs) in cultured rat hippocampal neurons using the whole-cell patch-clamp technique. S-A18 (1-100 μM) inhibited T-type Ca(2+) currents in a concentration-dependent manner, with an IC(50) value of 18.2 μM. S-A18 shifted the steady-state inactivation curve of T-type Ca(2+) channels to the hyperpolarizing direction and delayed the recovery from the inactivation of T-type Ca(2+) channels. In contrast, S-A18 had no significant effects on high-voltage-activated Ca(2+) channels at a concentration up to 100 μM. These results suggest that the blockade of T-type Ca(2+) channels may be one of the mechanisms underlying the anticonvulsant effects of S-A18. ... The novel antiepileptic drug candidate S-A18 is a structural analog of the antiepileptic drug levetiracetam, and has previously been shown to be more potent than levetiracetam in animal models of epilepsy. The aim of the present study was to explore the effects of S-A18 on voltage-gated Ca(2+) channels (VGCCs) in cultured rat hippocampal neurons using the whole-cell patch-clamp technique. S-A18 (1-100 μM) inhibited T-type Ca(2+) currents in a concentration-dependent manner, with an IC(50) value of 18.2 μM. ... S-A18 shifted the steady-state inactivation curve of T-type Ca(2+) channels to the hyperpolarizing direction and delayed the recovery from the inactivation of T-type Ca(2+) channels. In contrast, S-A18 had no significant effects on high-voltage-activated Ca(2+) channels at a concentration up to 100 μM. These results suggest that the blockade of T-type Ca(2+) channels may be one of the mechanisms underlying the anticonvulsant effects of S-A18. ... S-A18 (1-100 μM) inhibited T-type Ca(2+) currents in a concentration-dependent manner, with an IC(50) value of 18.2 μM. 11
Trimthis compound-induced myasthenia gravis: a case report and review of the literature - PubMed Abstract. Trimthis compound is an antiepileptic drug that is used for refractory absence seizures. We report a 13-year-old girl who developed myasthenia gravis after taking trimthis compound for 2 years. She had been diagnosed with epilepsy at the age of 5 and had been treated with several antiepileptic drugs, including valproic acid, ethosuximide, and lamotrigine. Because of the insufficient effects of these drugs, trimthis compound was added. After 2 years of treatment with trimthis compound, she developed ptosis, diplopia, and generalized weakness. A nerve conduction study showed a decremental response of the compound muscle action potential on repetitive nerve stimulation. The serum anti-acetylcholine receptor antibody was positive. After the withdrawal of trimthis compound, her symptoms improved and the anti-acetylcholine receptor antibody became negative. Trimthis compound is an old antiepileptic drug, and its use is limited because of its adverse effects. Myasthenia gravis is a rare but serious adverse effect of trimthis compound. It is important to be aware of this autoimmune adverse reaction when using trimthis compound. ... Trimthis compound is an antiepileptic drug that is used for refractory absence seizures. We report a 13-year-old girl who developed myasthenia gravis after taking trimthis compound for 2 years. She had been diagnosed with epilepsy at the age of 5 and had been treated with several antiepileptic drugs, including valproic acid, ethosuximide, and lamotrigine. ... The serum anti-acetylcholine receptor antibody was positive. After the withdrawal of trimthis compound, her symptoms improved and the anti-acetylcholine receptor antibody became negative. ... Myasthenia gravis is a rare but serious adverse effect of trimthis compound. It is important to be aware of this autoimmune adverse reaction when using trimthis compound. ... After 2 years of treatment with trimthis compound, she developed ptosis, diplopia, and generalized weakness. A nerve conduction study showed a decremental response of the compound muscle action potential on repetitive nerve stimulation. 12 this compound's Ion Channel Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an oxazolidinedione anticonvulsant, is structurally related to the more extensively studied trimthis compound. Due to a scarcity of direct research on this compound's ion channel interactions, this guide provides a comparative analysis based on available data for trimthis compound and its active metabolite, dimthis compound. The primary mechanism of action for these compounds is believed to be the blockade of T-type calcium channels. This guide summarizes the known effects on various ion channels, presenting available quantitative data and experimental methodologies to inform future research and drug development.
Introduction
This compound (3-ethyl-5,5-dimethyl-2,4-oxazolidinedione) is an antiepileptic drug that has been used in the treatment of absence seizures. Its therapeutic effects are thought to be mediated through the modulation of ion channel activity. Understanding the cross-reactivity of this compound with various ion channels is crucial for elucidating its complete pharmacological profile, including potential off-target effects and therapeutic applications.
This guide synthesizes the available, albeit limited, information on this compound and its structural analogs, trimthis compound and dimthis compound, to provide a comparative overview of their interactions with key ion channels.
Primary Target: T-type Calcium Channels
The primary mechanism of action for oxazolidinedione anticonvulsants is the inhibition of low-voltage-activated (LVA) or T-type calcium channels.[2][7] These channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.
Supporting Experimental Data:
While direct quantitative data for this compound is lacking, studies on trimthis compound demonstrate its ability to reduce T-type calcium currents in thalamic neurons at therapeutically relevant concentrations.[2][7] This action is believed to raise the threshold for repetitive neuronal firing in the thalamus and inhibit corticothalamic transmission.[5]
Cross-Reactivity with Other Ion Channels
The following sections detail the known interactions of trimthis compound and its metabolite dimthis compound with other key ion channels, which may serve as a proxy for understanding this compound's potential cross-reactivity.
Sodium (Na+) Channels
Some anticonvulsants exhibit use-dependent blockade of voltage-gated sodium channels. While direct evidence for this compound is unavailable, a study on a synthetic bioisoster of trimthis compound and phenytoin suggested that its antidepressant-like effects could be related to sodium channel blocking properties. However, the study also indicated that the anticonvulsant effect of this compound was likely not related to the GABAergic pathway.
Potassium (K+) Channels
Currently, there is a lack of specific data on the interaction of this compound, trimthis compound, or dimthis compound with potassium channels. Further research is warranted to investigate potential modulatory effects on the various subtypes of potassium channels, which play a critical role in neuronal excitability.
GABA-A Receptors
The role of GABAergic modulation in the action of oxazolidinediones is not fully resolved. Some sources suggest that trimthis compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] Conversely, other information indicates that trimthis compound is a weak antagonist of the GABA-A receptor, with its active metabolite, dimthis compound, being a more potent antagonist. A study on a synthetic bioisoster of trimthis compound and phenytoin suggested its anticonvulsant effect is not likely related to the GABAergic pathway.
Acetylcholine Receptors (Neuromuscular Junction)
A comparative study on the effects of trimthis compound and dimthis compound at the frog neuromuscular junction revealed distinct mechanisms of action. Trimthis compound was found to primarily suppress the postjunctional sensitivity to acetylcholine, suggesting an interaction with nicotinic acetylcholine receptors. In contrast, its active metabolite, dimthis compound, primarily acted by decreasing the presynaptic release of the neurotransmitter.
Quantitative Data Summary
Due to the limited direct experimental data for this compound's cross-reactivity with various ion channels, a comprehensive quantitative comparison table cannot be constructed at this time. The available information for the related compound trimthis compound and its metabolite is largely descriptive. One study did provide ED50 values for trimthis compound and its metabolite dimthis compound in seizure models, which are presented below as an indirect measure of in vivo potency.
| Compound | Test | ED50 (mg/kg, i.p. in rats) | Corresponding Brain Concentration (µg/g) |
| Trimthis compound (TMO) | Pentylenetetrazol (PTZ) | 275 | 165 |
| Maximal Electroshock Seizure (MES) | 350 | 200 | |
| Dimthis compound (DMO) | Pentylenetetrazol (PTZ) | 175 | 175 |
| Maximal Electroshock Seizure (MES) | 600 | 600 |
Data from a comparative study on the anticonvulsant activity of trimthis compound, this compound, and their active metabolites.
Experimental Protocols
Detailed experimental protocols for the cited studies are essential for reproducibility and further investigation. Below are summaries of the methodologies used in the key referenced studies.
Anticonvulsant Activity Testing
-
Objective: To determine the anticonvulsant efficacy of trimthis compound, this compound, and their metabolites.
-
Methods:
-
Maximal Electroshock Seizure (MES) Test: This test induces generalized tonic-clonic seizures via corneal electrical stimulation in rats. The ability of a compound to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized seizures.
-
Subcutaneous Pentylenetetrazol (PTZ) Seizure Threshold Test: PTZ is a convulsant that acts as a non-competitive antagonist of the GABA-A receptor. This test is used to identify compounds effective against absence seizures by measuring their ability to prevent or delay the onset of clonic seizures.
-
-
Drug Administration: Compounds were administered intraperitoneally (i.p.) to rats.
-
Endpoint: The dose required to protect 50% of the animals from the seizure endpoint (ED50) was determined. Brain concentrations of the compounds were also measured at the ED50.
Neuromuscular Junction Analysis
-
Objective: To investigate the effects of trimthis compound and dimthis compound on neuromuscular transmission.
-
Preparation: Frog neuromuscular junction preparation.
-
Technique: Intracellular recording techniques were used to measure:
-
Miniature End-Plate Potentials (MEPPs): Spontaneous postsynaptic potentials caused by the release of a single quantum of acetylcholine.
-
End-Plate Potentials (EPPs): Postsynaptic potentials elicited by nerve stimulation.
-
Quantal Content: The number of acetylcholine quanta released per nerve impulse.
-
-
Drug Application: Trimthis compound and dimthis compound were applied at various concentrations to the bath solution.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action and potential cross-reactivity.
Caption: Workflow for assessing drug effects at the neuromuscular junction.
Conclusion and Future Directions
The available evidence strongly suggests that the primary therapeutic target of this compound, like other oxazolidinediones, is the T-type calcium channel. However, data on its cross-reactivity with other ion channels is sparse and largely inferred from studies on its structural analog, trimthis compound. The differential effects of trimthis compound and its metabolite, dimthis compound, at the neuromuscular junction highlight the need for direct investigation of this compound and its metabolites.
Future research should focus on:
-
Direct Electrophysiological Studies: Patch-clamp analysis of this compound's effects on a panel of ion channels, including various subtypes of sodium, potassium, and calcium channels, as well as GABA-A and nicotinic acetylcholine receptors.
-
Binding Assays: Radioligand binding studies to determine the affinity of this compound for various ion channel receptor sites.
-
In Vivo Models: Further characterization of the pharmacological profile of this compound in animal models of epilepsy and other neurological disorders to correlate ion channel activity with behavioral outcomes.
A more comprehensive understanding of this compound's ion channel interactions will be instrumental in optimizing its therapeutic use and exploring new clinical applications.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Trimthis compound? [synapse.patsnap.com]
- 4. Trimthis compound | C6H9NO3 | CID 5576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A synthetic bioisoster of trimthis compound and phenytoin elicits anticonvulsant effect, protects the brain oxidative damage produced by seizures and exerts antidepressant action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. Comparison of the effects of trimthis compound and its primary metabolite dimthis compound on neuromuscular function and the effects of altered pH on the actions of dimthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Ethadione vs. Newer Anticonvulsant Drugs: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the historical anticonvulsant Ethadione with a selection of newer antiepileptic drugs (AEDs), offering objective data and experimental context for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data for this compound against modern AEDs is unavailable due to its limited current use, this document synthesizes existing information to facilitate a comparative understanding of their pharmacological profiles.
Executive Summary
This compound, a member of the oxazolidinedione class of anticonvulsants, represents an early era of epilepsy treatment. Its mechanism of action is primarily understood to involve the inhibition of T-type calcium channels. In contrast, newer generation anticonvulsants, such as Lamotrigine, Levetiracetam, Brivaracetam, and Lacosamide, offer a broader range of mechanisms, generally improved efficacy, and more favorable side effect profiles. These modern agents have largely supplanted older drugs like this compound in clinical practice. This guide will delve into the available data for these compounds, present it in a structured format, and provide an overview of the experimental protocols used to evaluate such therapies.
Comparative Data: Efficacy and Side Effect Profiles
The following table summarizes key quantitative data for this compound and selected newer anticonvulsant drugs. Data for newer drugs are derived from adjunctive therapy clinical trials in patients with focal-onset or generalized seizures. It is crucial to note that the data for this compound is historical and may not have been collected with the same rigorous standards as modern clinical trials.
| Drug | Mechanism of Action | Seizure Type | Efficacy (Median % Seizure Reduction) | Responder Rate (≥50% Seizure Reduction) | Common Adverse Events (>10% incidence) |
| This compound | T-type calcium channel blocker | Absence Seizures | Data not readily available in modern trial formats | Data not readily available in modern trial formats | Sedation, Hemeralopia (day blindness), Nausea, Drowsiness, Skin rash |
| Lamotrigine | Blocks voltage-gated sodium channels, may inhibit glutamate release | Focal & Generalized | vs. Placebo: ~30-40% | vs. Placebo: ~30-50%[1] | Dizziness, Headache, Diplopia (double vision), Ataxia, Nausea, Rash (including risk of Stevens-Johnson syndrome)[2][3] |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release | Focal & Generalized | vs. Placebo: ~30-50%[4] | vs. Placebo: ~40-60%[4][5] | Somnolence, Asthenia (weakness), Dizziness, Infection, Behavioral changes (e.g., irritability, aggression)[6] |
| Brivaracetam | High-affinity ligand for synaptic vesicle protein 2A (SV2A) | Focal-Onset | vs. Placebo: ~20-25%[7] | vs. Placebo: ~34-40%[7] | Somnolence, Dizziness, Fatigue, Nausea, Vomiting[8][9] |
| Lacosamide | Enhances slow inactivation of voltage-gated sodium channels | Focal-Onset | vs. Placebo: ~35-40% | vs. Placebo: ~38-41% | Dizziness, Headache, Nausea, Diplopia, Ataxia |
Experimental Protocols
The evaluation of anticonvulsant drugs follows a well-established pipeline, from preclinical screening in animal models to rigorous clinical trials in human subjects.
Preclinical Evaluation
Preclinical studies are essential for determining the initial efficacy and safety profile of a potential anticonvulsant. Key models include:
-
Maximal Electroshock (MES) Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, inducing a tonic hindlimb extension. The ability of a drug to prevent this endpoint is a measure of its anticonvulsant activity.
-
Pentylenetetrazol (PTZ) Test: The PTZ test is a chemoconvulsant model used to identify drugs that may be effective against absence and myoclonic seizures. PTZ, a GABA-A receptor antagonist, is administered to rodents, and the drug's ability to prevent or delay the onset of clonic and tonic seizures is assessed.
-
6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant focal seizures. A low-frequency, long-duration electrical stimulus is applied to the cornea of mice. The ability of a drug to protect against seizure activity in this model suggests a potential for efficacy in difficult-to-treat epilepsies.
-
Kindling Models: In kindling models, repeated subconvulsive electrical or chemical stimulation of a specific brain region, such as the amygdala, leads to a progressive and permanent increase in seizure susceptibility. This model is used to study the process of epileptogenesis and to evaluate the potential of drugs to prevent the development of epilepsy.
Clinical Trial Design
Clinical trials for new anticonvulsant drugs are typically conducted in phases to establish safety and efficacy in humans. A common design for Phase III trials is the add-on therapy trial .
-
Patient Population: Patients with refractory epilepsy (i.e., those who continue to have seizures despite treatment with one or more existing AEDs) are recruited.
-
Baseline Phase: A baseline period of several weeks is established during which the frequency and type of seizures are carefully documented.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo, in addition to their current anticonvulsant medication regimen.
-
Double-Blinding: To prevent bias, neither the patients nor the investigators know who is receiving the active drug and who is receiving the placebo.
-
Treatment Phase: The treatment phase consists of a titration period, where the dose of the investigational drug is gradually increased to a target level, followed by a maintenance period of fixed dosing.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the percent reduction in seizure frequency from baseline compared to placebo. Secondary endpoints often include the responder rate (the percentage of patients who achieve a 50% or greater reduction in seizure frequency) and the seizure-free rate.
-
Safety and Tolerability: Adverse events are systematically recorded throughout the trial to assess the safety and tolerability of the new drug.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway at a synapse showing targets of various anticonvulsant drugs.
Caption: A typical preclinical experimental workflow for anticonvulsant drug discovery.
Conclusion
The landscape of anticonvulsant therapy has evolved significantly since the introduction of drugs like this compound. Newer agents offer a diversity of mechanisms targeting various aspects of neuronal excitability, from synaptic vesicle function to the fine-tuning of ion channel activity. This has translated into improved efficacy and tolerability for many patients with epilepsy. While a direct comparison is challenging due to the historical nature of this compound, the available data strongly suggest that modern AEDs represent a substantial advancement in the pharmacological management of seizures. The experimental protocols outlined provide a framework for the continued development of even more effective and safer anticonvulsant therapies in the future.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-epileptogenic Clinical Trial Designs in Epilepsy: Issues and Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altered GABA Signaling in Early Life Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From clinical trials of antiepileptic drugs to treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethadione and Ethosuximide in Preclinical Models of Absence Seizures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethadione and ethosuximide, two anticonvulsant drugs employed in the management of absence seizures. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized for their evaluation, with a focus on supporting experimental data.
Mechanism of Action: Targeting T-Type Calcium Channels
Both this compound and ethosuximide exert their anti-absence seizure effects primarily through the blockade of low-voltage-activated T-type calcium channels, particularly in thalamic neurons. These channels are integral to the generation of the characteristic 3 Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By inhibiting these channels, both drugs reduce the abnormal rhythmic firing of neurons within the thalamocortical circuitry, thereby suppressing seizure activity.
This compound is an oxazolidinedione anticonvulsant, and its primary active metabolite, dimthis compound (DMO), is largely responsible for its therapeutic effects. Ethosuximide is a succinimide anticonvulsant and is considered a first-line treatment for absence seizures. While the primary mechanism for both is the inhibition of T-type calcium channels, some research suggests that ethosuximide may also have secondary effects on other ion channels and neurotransmitter systems, although these are less pronounced.
dot
Caption: Signaling pathway of absence seizures and drug intervention.
Comparative Efficacy in Preclinical Models
Direct comparative studies of this compound and ethosuximide in the most widely used genetic absence epilepsy rat models, the GAERS (Genetic Absence Epilepsy Rats from Strasbourg) and WAG/Rij (Wistar Albino Glaxo from Rijswijk) rats, are limited in the published literature. However, data from other preclinical models provide valuable insights into their relative efficacy.
An in vitro study utilizing rodent thalamocortical slices demonstrated that both dimthis compound (the active metabolite of this compound) and ethosuximide are effective in reducing spontaneous spike-wave discharges. The study suggested that dimthis compound is at least as effective, if not slightly more so, than ethosuximide in this model.
In a study using the "tremor rat" model, which exhibits absence-like seizures, both trimthis compound (the parent drug of this compound) and ethosuximide were shown to inhibit these seizures. This further supports the comparable anti-absence activity of the two drug classes.
| Drug | Animal Model | Effect on Spike-Wave Discharges (SWDs) | Reference |
| Dimthis compound | Rodent Thalamocortical Slices | Reduced or blocked sTBCs (simple thalamocortical burst complexes) | [1] |
| Ethosuximide | Rodent Thalamocortical Slices | Reduced or blocked sTBCs | [1] |
| Trimthis compound | Tremor Rat | Inhibited absence-like seizures | [2] |
| Ethosuximide | Tremor Rat | Inhibited absence-like seizures | [2] |
| Ethosuximide | GAERS Rat | Suppresses SWDs | [3] |
| Ethosuximide | WAG/Rij Rat | Reduces development of absence seizures | [4] |
Table 1: Comparative Efficacy Data
Pharmacokinetic Profiles in Rats
Understanding the pharmacokinetic properties of these drugs is crucial for interpreting efficacy studies and designing new experiments.
| Drug | Parameter | Value | Reference |
| Trimthis compound | Elimination Half-life (t1/2) | ~3 hours | [5] |
| Dimthis compound (metabolite) | Elimination Half-life (t1/2) | ~39 hours | [2] |
| Ethosuximide | Stereoselective Elimination | (R)-enantiomer cleared faster than (S)-enantiomer |
Table 2: Pharmacokinetic Parameters in Rats
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation of anti-absence seizure drugs in preclinical models. The following outlines a typical workflow for assessing drug efficacy in GAERS or WAG/Rij rats.
dot
Caption: Workflow for preclinical anti-absence drug evaluation.
Surgical Procedure: EEG Electrode Implantation
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. The skull is exposed, and small burr holes are drilled over the frontal and parietal cortices for the placement of epidural screw electrodes. A reference electrode is typically placed over the cerebellum.
-
Electrode Placement: Stainless steel screw electrodes are implanted into the burr holes, making contact with the dura mater.
-
Securing the Implant: The electrodes are connected to a headmount, which is then secured to the skull using dental acrylic.
-
Post-operative Care: Animals are monitored during recovery and administered analgesics as needed. A recovery period of at least one week is allowed before any experimental procedures.
EEG Recording and Drug Administration
-
Habituation: Rats are habituated to the recording chamber and tethered recording cable for several days before the experiment.
-
Baseline Recording: On the day of the experiment, a baseline EEG is recorded for a defined period (e.g., 1-2 hours) to determine the pre-drug frequency and duration of spontaneous spike-wave discharges (SWDs).
-
Drug Administration: this compound, ethosuximide, or a vehicle control is administered via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Post-drug Recording: EEG is continuously recorded for several hours following drug administration to assess the time course of the drug's effect on SWD activity.
Data Analysis
-
Visual and Automated SWD Detection: EEG recordings are visually inspected and/or analyzed using automated software to detect and quantify SWDs. SWDs are typically characterized by a frequency of 7-11 Hz and an amplitude significantly higher than the background EEG.
-
Quantification of Seizure Parameters: The primary endpoints for efficacy are the number of SWDs and the total duration of SWDs per unit of time. These parameters are compared between the pre-drug baseline and post-drug periods, as well as between the different treatment groups.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the drug effects.
Conclusion
Both this compound and ethosuximide are effective in preclinical models of absence seizures, with a shared mechanism of action centered on the inhibition of T-type calcium channels. While direct comparative data in the GAERS and WAG/Rij rat models are not extensively available, existing evidence from other models suggests a comparable efficacy profile. Ethosuximide remains the more extensively studied and clinically established compound. Further head-to-head studies in validated genetic models, following rigorous experimental protocols as outlined in this guide, would be beneficial to definitively delineate the comparative efficacy and potential therapeutic advantages of this compound versus ethosuximide for the treatment of absence seizures.
References
- 1. evaluation of asm with new mechanisms of action in the gaers model of absence seizure [aesnet.org]
- 2. Pharmacokinetic studies of trimthis compound and its metabolite in rats with chemical-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study of trimthis compound and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Tolerability of Ethadione and Other Anti-Epileptic Drugs (AEDs): A Guide for Researchers
An Objective Analysis of Ethadione's Place in the Anti-Epileptic Drug Landscape
This compound, an oxazolidinedione anti-epileptic drug (AED), is a historical compound that is no longer in clinical use due to significant safety and tolerability concerns. However, an examination of its adverse effect profile in comparison to other AEDs, both of its era and modern agents, provides valuable insights for drug development professionals and researchers in the field of epilepsy treatment. This guide offers a comparative analysis of the tolerability of this compound, with its close analog Trimthis compound, against other selected AEDs, supported by available data and a review of the underlying mechanisms of toxicity.
Quantitative Comparison of Adverse Events
Direct quantitative data on the incidence of adverse events for this compound is scarce due to its discontinuation in 1994. The following table provides a comparative summary of the incidence of key adverse effects for its analog, Trimthis compound, and other representative AEDs. It is important to note that the data is collated from various studies and historical sources, and direct head-to-head comparative trials are largely unavailable.
| Adverse Event | Trimthis compound (Oxazolidinedione) | Ethosuximide (Succinimide) | Valproate (Carboxylic Acid Derivative) | Levetiracetam (Pyrrolidine Derivative) |
| Neurological | ||||
| Drowsiness/Somnolence | Common | Common | Common | 32-43% |
| Dizziness | Common | Common | Common | 7.1% |
| Headache | Common | 14% (in children) | Common | Common |
| Ataxia | Common | Common | Common | - |
| Gastrointestinal | ||||
| Nausea/Vomiting | Common | Common | Common | Common |
| Abdominal Pain | Common | Common | Common | - |
| Anorexia | Common | Common | - | - |
| Dermatological | ||||
| Skin Rash | May progress to severe forms | Common | Common | 1.8% (rash/urticaria) |
| Hematological | ||||
| Neutropenia | Possible | Reported | - | - |
| Aplastic Anemia | Fatal cases reported | - | - | - |
| Hepatic | ||||
| Hepatitis | Possible | - | Risk of hepatotoxicity | 4.8% (hepatotoxic effects) |
| Renal | ||||
| Nephropathy | Possible | - | - | - |
| Teratogenicity | ||||
| Fetal Malformations | High risk (Fetal Trimthis compound Syndrome) | - | 10.73% | - |
| Other | ||||
| Lupus-like Syndrome | Reported | Reported | - | - |
| Myasthenia Gravis-like Syndrome | Reported | - | - | - |
| Hemeralopia (Day Blindness) | Common | - | - | - |
Note: "Common" indicates a frequently reported side effect for which specific percentages were not consistently available in the reviewed literature. Dashes (-) indicate that the adverse event is not a prominent or frequently reported side effect for that particular drug.
Experimental Protocols
The assessment of tolerability and adverse events in anti-epileptic drug clinical trials follows a structured approach to ensure patient safety and gather comprehensive data. Below is a synthesized experimental protocol for assessing AED tolerability, based on FDA guidelines and common practices in clinical trials.
Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Tolerability of [AED] in Adults with [Seizure Type].
1. Objectives:
- Primary Objective: To assess the overall safety and tolerability of [AED] compared to placebo.
- Secondary Objectives: To characterize the type, incidence, severity, and dose-relationship of adverse events (AEs) associated with [AED].
2. Study Design:
- A randomized, double-blind, parallel-group, placebo-controlled design.
- Phases:
- Screening Phase (up to 4 weeks)
- Baseline Phase (4-8 weeks, no treatment)
- Double-Blind Treatment Phase (12-24 weeks), including:
- Titration Period (4-8 weeks)
- Maintenance Period (8-16 weeks)
- Follow-up Phase (4 weeks after last dose)
3. Participant Population:
- Adults aged 18-65 years with a confirmed diagnosis of [Seizure Type].
- Inclusion and exclusion criteria will be strictly followed to ensure a homogenous study population and minimize confounding factors.
4. Adverse Event Monitoring and Reporting:
- Data Collection: AEs will be collected at each study visit through open-ended questioning, patient diaries, and standardized questionnaires (e.g., Liverpool Adverse Events Profile).
- AE Classification: AEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA).
- Severity Assessment: AEs will be graded for severity (e.g., mild, moderate, severe) and causality in relation to the study drug will be assessed by the investigator.
- Serious Adverse Events (SAEs): All SAEs will be reported to the sponsor and regulatory authorities within 24 hours of the site's awareness, in accordance with regulatory requirements.
5. Laboratory Assessments:
- Hematology (complete blood count with differential), serum chemistry (including liver and renal function tests), and urinalysis will be performed at baseline and at regular intervals throughout the study.
6. Vital Signs and Physical Examinations:
- Vital signs (blood pressure, heart rate, respiratory rate, temperature) and a complete physical examination will be conducted at each study visit.
7. Statistical Analysis:
- The incidence of AEs will be summarized by treatment group.
- Statistical comparisons between the [AED] and placebo groups will be performed using appropriate statistical tests (e.g., Fisher's exact test for categorical data).
Signaling Pathways and Experimental Workflows
Mechanism of Action and Toxicity Pathway of this compound
This compound, and its analog Trimthis compound, exert their anti-epileptic effects primarily through the blockade of T-type calcium channels in thalamic neurons. This action is believed to disrupt the rhythmic cortical discharges that underlie absence seizures. However, the metabolic pathways of these drugs can lead to the formation of reactive intermediates, which are implicated in their toxicity.
Caption: Mechanism of action and proposed toxicity pathway of this compound.
Experimental Workflow for AED Tolerability Assessment
The process of assessing the tolerability of a new AED in a clinical trial involves a series of structured steps, from patient recruitment to data analysis and reporting.
Caption: Workflow for assessing AED tolerability in a clinical trial.
A Head-to-Head Battle: First vs. Second Generation Antiepileptic Drugs in the Modern Therapeutic Landscape
The management of epilepsy has been significantly advanced by the development of antiepileptic drugs (AEDs). The therapeutic armamentarium is broadly categorized into first and second-generation agents, each with distinct profiles. While first-generation AEDs laid the groundwork for seizure control, second-generation drugs were developed with the aim of improving tolerability and safety profiles. This guide provides a comprehensive comparison of these two generations, supported by experimental data from key clinical trials, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences Between First and Second-Generation AEDs
First-generation AEDs, including phenytoin, carbamazepine, valproate, and phenobarbital, are known for their efficacy but are often associated with complex pharmacokinetic profiles and a higher burden of adverse effects.[1] In contrast, second-generation AEDs, such as lamotrigine, levetiracetam, topiramate, and gabapentin, generally offer more favorable pharmacokinetics, fewer drug-drug interactions, and improved tolerability.[1][2]
Mechanism of Action: A Tale of Two Generations
The primary mechanisms of action for both generations of AEDs revolve around modulating neuronal excitability through effects on ion channels and neurotransmitter systems.
First-generation AEDs primarily act by:
-
Blocking voltage-gated sodium channels: This is a hallmark of drugs like phenytoin and carbamazepine, which stabilize neuronal membranes and limit the repetitive firing of action potentials.[2]
-
Enhancing GABA-mediated inhibition: Phenobarbital and benzodiazepines potentiate the effects of the inhibitory neurotransmitter GABA at the GABA-A receptor.[2]
-
Multiple mechanisms: Valproate exhibits a broad spectrum of action, including sodium channel blockade, enhancement of GABAergic transmission, and T-type calcium channel blockade.[2]
Second-generation AEDs often have more targeted or novel mechanisms:
-
Modulation of voltage-gated channels: Lamotrigine and topiramate also block voltage-gated sodium channels. Topiramate has additional effects on GABA-A receptors and glutamate receptors.[3]
-
Synaptic vesicle protein 2A (SV2A) binding: Levetiracetam's unique mechanism involves binding to SV2A, which is thought to modulate neurotransmitter release.[3]
-
Calcium channel blockade: Gabapentin and pregabalin bind to the α2-δ subunit of voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Below are diagrams illustrating these key signaling pathways.
Caption: Mechanisms of action of first and second-generation AEDs.
Performance in Head-to-Head Clinical Trials
The Standard and New Antiepileptic Drugs (SANAD) trials are landmark studies that provide robust head-to-head comparisons of first and second-generation AEDs.
SANAD Trial: Arm A (Focal Epilepsy)
This arm of the study compared the new AEDs lamotrigine, gabapentin, topiramate, and oxcarbazepine with the standard treatment, carbamazepine.[4] The primary outcomes were time to treatment failure (due to inadequate seizure control or adverse effects) and time to 12-month remission.[4]
| Outcome | Carbamazepine | Lamotrigine | Gabapentin | Topiramate | Oxcarbazepine |
| Time to Treatment Failure | Standard | Significantly Better (HR 0.78) | Significantly Worse (HR 1.54) | Significantly Worse (HR 1.56) | No Significant Difference |
| Time to 12-Month Remission | Best | Non-inferior | Significantly Worse | No Significant Difference | No Significant Difference |
| Data from the SANAD trial. Hazard Ratios (HR) are in comparison to Carbamazepine.[4] |
SANAD Trial: Arm B (Generalized and Unclassifiable Epilepsy)
This arm compared the new AEDs lamotrigine and topiramate with the standard treatment, valproate.[5]
| Outcome | Valproate | Lamotrigine | Topiramate |
| Time to Treatment Failure | Standard | No Significant Difference (HR 1.25) | Significantly Worse (HR 1.57) |
| Time to 12-Month Remission | Significantly Better (HR 0.76) | Worse | No Significant Difference |
| Data from the SANAD trial. Hazard Ratios (HR) are in comparison to Valproate.[5] |
Levetiracetam vs. Controlled-Release Carbamazepine
A double-blind, randomized trial compared levetiracetam with controlled-release carbamazepine in newly diagnosed epilepsy. The study found equivalent seizure-free rates at the last evaluated dose for ≥6 months (73.0% for levetiracetam vs. 72.8% for carbamazepine).[6][7]
| Outcome | Levetiracetam | Carbamazepine-CR |
| ≥6-Month Seizure Freedom | 73.0% | 72.8% |
| ≥1-Year Seizure Freedom | 56.6% | 58.5% |
| Withdrawal due to Adverse Events | 14.4% | 19.2% |
| Data from a randomized controlled trial comparing levetiracetam and controlled-release carbamazepine.[6][7] |
Pharmacokinetic Profiles: A Clear Advantage for the Newer Generation
Second-generation AEDs generally exhibit more favorable pharmacokinetic properties compared to their predecessors.[1]
| Parameter | First-Generation AEDs (e.g., Phenytoin, Carbamazepine, Valproate) | Second-Generation AEDs (e.g., Levetiracetam, Lamotrigine, Gabapentin) |
| Protein Binding | High (e.g., Phenytoin >90%) | Low to moderate (e.g., Levetiracetam <10%) |
| Metabolism | Extensive hepatic metabolism, often via cytochrome P450 (CYP) enzymes.[1] | Variable; some are minimally metabolized (e.g., Gabapentin, Levetiracetam).[1] |
| Drug-Drug Interactions | High potential for interactions due to enzyme induction or inhibition.[1] | Lower potential for interactions.[1] |
| Kinetics | Often non-linear (e.g., Phenytoin) | Generally linear |
| Half-life | Variable, can be long (e.g., Phenobarbital) | Generally shorter and more predictable |
Adverse Effect Profiles: A Key Differentiator
While efficacy may be comparable for some indications, the tolerability and safety profiles often distinguish the two generations. Newer AEDs are generally associated with fewer and less severe adverse effects.[2]
| Adverse Effect | More Common with First-Generation AEDs | More Common with Second-Generation AEDs |
| Cognitive | Sedation, dizziness, ataxia (Carbamazepine, Phenobarbital) | Somnolence, fatigue (Levetiracetam, Topiramate) |
| Dermatological | Rash, Stevens-Johnson syndrome (Carbamazepine, Phenytoin, Lamotrigine - though a 2nd gen drug, it has this risk) | Rash (Lamotrigine) |
| Metabolic | Weight gain (Valproate), hyponatremia (Carbamazepine) | Weight loss (Topiramate), weight gain (Gabapentin) |
| Systemic | Hepatotoxicity (Valproate), bone marrow suppression (Carbamazepine) | Kidney stones (Topiramate) |
Experimental Protocols: A Look Inside a Typical AED Clinical Trial
The evaluation of new AEDs typically follows a standardized clinical trial protocol.
Caption: Workflow of a typical randomized controlled trial for AEDs.
A representative protocol, such as that for the SANAD-II trial, involves the following key elements:
-
Trial Design: A phase IV, multicenter, randomized, open-label controlled trial.[8]
-
Participants: Patients aged 5 years or older with a new diagnosis of epilepsy, requiring monotherapy.[8]
-
Randomization: Patients are randomly assigned to receive either a standard (first-generation) or a new (second-generation) AED.[8]
-
Treatment: The dosage is adjusted based on the clinician's judgment to achieve optimal seizure control.
-
Primary Outcome: The main measure of efficacy is often the time to 12-month remission from seizures.[8]
-
Secondary Outcomes: These may include time to treatment failure, incidence of adverse events, and quality of life assessments.
Conclusion
The evolution from first to second-generation AEDs marks a significant progression in the management of epilepsy. While first-generation drugs remain effective options, particularly for certain seizure types, second-generation agents often provide a more favorable balance of efficacy and tolerability. Their improved pharmacokinetic profiles lead to fewer drug interactions and a lower incidence of adverse effects, enhancing patient compliance and quality of life. The choice of AED should be individualized, taking into account the seizure type, patient characteristics, and the distinct profiles of each generation of medication. The robust data from head-to-head trials like SANAD provide invaluable guidance for making these critical therapeutic decisions.
References
- 1. Pharmacokinetic characteristics of antiepileptic drugs (AEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nowyouknowneuro.com [nowyouknowneuro.com]
- 5. The SANAD study of effectiveness of valproate, lamotrigine, or topiramate for generalised and unclassifiable epilepsy: an unblinded randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. abidipharma.com [abidipharma.com]
- 8. Study protocol for a pragmatic randomised controlled trial comparing the effectiveness and cost-effectiveness of levetiracetam and zonisamide versus standard treatments for epilepsy: a comparison of standard and new antiepileptic drugs (SANAD-II) | BMJ Open [bmjopen.bmj.com]
Assessing the Therapeutic Index of Ethadione Versus Other Oxazolidinediones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Ethadione against other oxazolidinedione anticonvulsants, namely Trimthis compound and Paramthis compound. The information presented herein is intended to support research and drug development efforts by offering a concise overview of available preclinical data, experimental methodologies, and mechanistic insights.
Comparative Analysis of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The assessment of the therapeutic indices for this compound, Trimthis compound, and Paramthis compound is based on their median lethal dose (LD50) and median effective dose (ED50) as determined in preclinical animal models.
While direct comparative studies evaluating the therapeutic indices of all three compounds under identical experimental conditions are limited, this guide synthesizes the available data to provide a comparative overview.
Table 1: Quantitative Preclinical Data for Oxazolidinedione Anticonvulsants
| Compound | Animal Model | LD50 (Oral) | ED50 (Anticonvulsant Activity) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Trimthis compound | Rat | >2000 mg/kg[1] | 300 mg/kg (PTZ test, Mouse) | ~6.7 |
| Animal | ~2000 mg/kg (Toxic Dose)[2] | |||
| Paramthis compound | Mouse | 1000 mg/kg | Data Not Available | Data Not Available |
Note: The therapeutic index for Trimthis compound is an approximation due to the use of data from different species (rat for LD50 and mouse for ED50). Direct comparison is therefore limited. Data for this compound and a comparable ED50 for Paramthis compound were not available in the public domain at the time of this review. Paramthis compound has been reported to be slightly less potent than Trimthis compound.[3]
Mechanism of Action: T-Type Calcium Channel Inhibition
The anticonvulsant activity of oxazolidinediones, including this compound, Trimthis compound, and Paramthis compound, is primarily attributed to their ability to block low-voltage-activated T-type calcium channels in thalamic neurons.[4] The rhythmic activity of these channels is implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures. By inhibiting these channels, oxazolidinediones reduce the hypersynchronization of neuronal firing, thereby suppressing seizure activity.[4] The active metabolite of Trimthis compound, Dimthis compound, has been shown to be more effective than the parent drug in blocking T-type calcium channels.
Below is a diagram illustrating the proposed signaling pathway.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays to measure efficacy (anticonvulsant activity) and toxicity (lethality). The following are detailed methodologies for two key experiments commonly used in anticonvulsant drug screening.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animal Model: Male albino mice or rats are commonly used.
-
Drug Administration: The test compound (e.g., this compound, Trimthis compound, or Paramthis compound) is administered orally or intraperitoneally at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compound.
-
Electrode Placement: At the time of peak drug effect, corneal electrodes are placed on the eyes of the animal. A drop of saline is applied to the electrodes to ensure good electrical contact.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of both hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The ED50, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.
References
Safety Operating Guide
Proper Disposal of Ethadione: A Guide for Laboratory Professionals
For Immediate Release – As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the laboratory bench. This document outlines the proper disposal procedures for Ethadione, an oxazolidinedione anticonvulsant. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the protection of our environment.
This compound, and other oxazolidinedione derivatives, must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, a structured and compliant disposal process is mandatory.
Hazard Profile and Safety Recommendations
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
| Reproductive Toxicity | May damage fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. | Avoid release to the environment. |
This data is based on information for Trimthis compound and should be used as a conservative guide for this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a clear, step-by-step process for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Segregation and Collection:
-
Do not dispose of this compound in standard trash or down the drain.
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be:
-
Leak-proof and have a secure lid.
-
Made of a material compatible with the waste.
-
-
Label the container as "Hazardous Waste - this compound" and include the date of initial waste accumulation.
3. In-Lab Waste Handling:
-
For unused or expired pure this compound:
-
Carefully transfer the solid material into the designated hazardous waste container. Avoid creating dust.
-
-
For contaminated labware (e.g., glassware, weigh boats, gloves):
-
Place all contaminated disposable items directly into the hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and collecting the rinsate as hazardous waste.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from incompatible materials.[1]
-
Clearly marked as a hazardous waste storage area.
-
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
All disposal must be carried out in accordance with local, regional, and national regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethadione
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, immediate safety and logistical information for the handling of Ethadione, including operational procedures and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. According to the Global Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Central Nervous System: H336 - May cause drowsiness or dizziness.[1]
Signal Word: Danger[1]
Hazard Pictograms:
-
Skull and crossbones
-
Exclamation mark
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous chemicals like this compound. All personnel handling this compound must be trained in the proper use of PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Double-gloving is recommended.[2][3] | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash protection.[4][5] | To protect eyes and face from splashes and dust. |
| Skin and Body Protection | A lab coat, long-sleeved gown, or coveralls to prevent skin exposure.[2][4] | To protect the body from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of dust or vapors. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work under a chemical fume hood.[1]
-
Avoid breathing dust.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[6]
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.[1]
-
Store in a dry place.[1]
-
Store locked up or in an area accessible only to qualified or authorized persons.[1]
-
Store away from incompatible materials.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Cover drains. Collect, bind, and pump off spills. Take up carefully with an inert absorbent material. Dispose of the absorbed material properly. Clean the affected area. Avoid the generation of dusts.[1] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[7]
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a designated, labeled hazardous waste container.[2]
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with strict adherence to the safety information provided in this document and the official Safety Data Sheet (SDS). All procedures should be conducted in a controlled laboratory environment by trained personnel.
Visual Safety Workflows
To further ensure safe handling, the following diagrams illustrate key safety and logistical workflows.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pppmag.com [pppmag.com]
- 3. pogo.ca [pogo.ca]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
